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  • Product: 6-(Benzyloxy)-1,3-benzoxazol-2-amine
  • CAS: 1820683-04-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodology of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Executive Summary The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for benzimidazoles and indoles to modulate metabolic stability and target affinity. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for benzimidazoles and indoles to modulate metabolic stability and target affinity. Specifically, 6-(benzyloxy)-1,3-benzoxazol-2-amine is a highly functionalized derivative that combines the hydrogen-bonding capacity of a 2-amino heterocycle with the deep lipophilic reach of a 6-position benzyl ether. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a modern, self-validating synthetic protocol, and explores its pharmacological relevance in contemporary drug discovery.

Structural and Physicochemical Profiling

Understanding the molecular descriptors of 6-(benzyloxy)-1,3-benzoxazol-2-amine is critical for predicting its pharmacokinetics and membrane permeability.

Quantitative Data Summary
PropertyValue
IUPAC Name 6-(Benzyloxy)-1,3-benzoxazol-2-amine
CAS Number 1820683-04-2[1]
Molecular Formula C₁₄H₁₂N₂O₂[1]
Molecular Weight 240.26 g/mol [1]
Topological Polar Surface Area (TPSA) 57.4 Ų
Hydrogen Bond Donors (HBD) 1 (Exocyclic NH₂ group)
Hydrogen Bond Acceptors (HBA) 4 (N, N, O, O)
Rotatable Bonds 4
Estimated LogP 2.8 – 3.2
Stereoelectronic Causality

The incorporation of a benzyloxy group at the 6-position of the benzoxazole core significantly alters the physicochemical landscape of the molecule. Causally, the ether oxygen acts as an electron-donating group via resonance (+R effect). Because the 6-position is para to the C3a bridgehead carbon (which is directly bonded to the N3 nitrogen), this electron density is delocalized onto the imine nitrogen. This stereoelectronic effect slightly increases the basicity (pKa) of the N3 atom compared to the unsubstituted benzoxazole, enhancing its capacity to act as a hydrogen-bond acceptor in kinase hinge-binding regions or transporter pockets. Furthermore, the bulky, lipophilic benzyl ring dramatically increases the LogP, providing a hydrophobic vector essential for engaging deep lipophilic cavities in target proteins[2].

Synthetic Strategy and Mechanistic Causality

Traditional syntheses of 2-aminobenzoxazoles rely on the direct cyanation of 2-aminophenols using cyanogen bromide (BrCN)[3]. However, BrCN is highly toxic, moisture-sensitive, and requires harsh conditions that can lead to the acid-catalyzed cleavage of sensitive ether linkages like the 6-benzyloxy group.

To ensure a robust, high-yielding, and safe workflow, the following protocol utilizes as an electrophilic cyanating agent[4].

Mechanistic Causality: The use of Lithium hexamethyldisilazide (LiHMDS) selectively deprotonates the phenolic hydroxyl and amino groups of the starting material, creating a highly nucleophilic intermediate. NCTS then safely transfers the cyano group without generating corrosive hydrobromic acid byproducts, preserving the integrity of the benzyl ether and driving the cyclization forward under mild conditions[4].

Self-Validating Experimental Protocol

Target: Synthesis of 6-(benzyloxy)-1,3-benzoxazol-2-amine via NCTS cyanation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-amino-5-(benzyloxy)phenol (1.0 mmol, 215.2 mg) in anhydrous THF (5.0 mL).

  • Activation: Cool the solution to 5 °C using an ice-water bath. Add LiHMDS (1.0 M in THF, 2.0 mL, 2.0 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: A distinct color change (typically darkening to a deep brown/red) must be observed, confirming the formation of the highly reactive phenoxide/amide dianion.

  • Cyanation & Cyclization: Add NCTS (1.2 mmol, 326.8 mg) in one portion. Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation Checkpoint: The disappearance of the starting material spot and the emergence of a new, intense blue-fluorescent spot under UV 254 nm indicates successful cyclization. Typical reaction time is 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) to afford the pure title compound.

  • Analytical Validation: Confirm identity via LC-MS (ESI+). The expected mass-to-charge ratio (m/z) for C₁₄H₁₃N₂O₂[M+H]⁺ is 241.1.

Biological Application and Target Interaction

Derivatives of 2-aminobenzoxazole have recently been identified as potent inhibitors of the[2]. Spns2 is responsible for the secretion of S1P into the lymphatic fluid and blood, which subsequently drives lymphocyte egress and systemic inflammation.

In the context of Spns2 inhibition, the 6-benzyloxy vector of our title compound acts as a critical structural anchor. The extended lipophilic tail occupies a hydrophobic channel normally traversed by the lipid tail of endogenous S1P, while the rigid 2-amino group engages in essential hydrogen bonding with polar amino acid residues at the channel's entrance, effectively plugging the transporter[2].

S1P_Pathway Intra_S1P Intracellular S1P Spns2 Spns2 Transporter Intra_S1P->Spns2 Transport Extra_S1P Extracellular S1P Spns2->Extra_S1P Secretion S1PR S1P Receptors (S1PR1-5) Extra_S1P->S1PR Binding Effect Lymphocyte Egress & Inflammation S1PR->Effect Activation Inhibitor 6-(Benzyloxy)-1,3- benzoxazol-2-amine Inhibitor->Spns2 Inhibits

Mechanism of action: 2-aminobenzoxazole derivatives block Spns2-mediated S1P transport.

References

  • Toman, J., et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019, 4(21), 19328–19338. URL:[Link]

  • Kasthuri, M., et al. "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent." Synlett, 2015, 26(06), 897-900. URL:[Link]

  • Burgio, A. L., et al. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)." ACS Medicinal Chemistry Letters, 2021, 12(12), 1952-1957. URL:[Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine Abstract This technical guide provides a comprehensive framework for the structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-(Benzyloxy)-1,3-benzoxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are recognized for their wide range of biological activities, making detailed structural analysis crucial for understanding structure-activity relationships (SAR) and guiding rational drug design.[1][2][3] This document outlines the complete workflow from synthesis and single-crystal growth to data collection via single-crystal X-ray diffraction and subsequent structure solution and refinement. While primary crystallographic data for the title compound is not publicly available, this guide establishes a robust methodology and uses data from closely related, published structures to illustrate the expected results and their interpretation. This serves as a practical reference for researchers and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Significance of Benzoxazole Scaffolds

The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] These compounds are considered structural isosteres of natural nucleic bases, which may allow them to interact readily with biological macromolecules.[1][2] The specific substituent at the 6-position, a benzyloxy group, and the 2-amino group, are key features that can profoundly influence the molecule's steric and electronic properties, and its ability to form critical intermolecular interactions, such as hydrogen bonds, within a crystal lattice or at a biological target site.

Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is the gold standard for structural analysis. This technique provides unequivocal data on bond lengths, bond angles, torsion angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the solid state, governed by non-covalent interactions like hydrogen bonding and π–π stacking.[4] This information is invaluable for understanding the compound's physicochemical properties, including solubility and stability, and for designing next-generation analogues with improved therapeutic profiles.

Experimental Workflow: From Synthesis to Structure

This section details the validated, step-by-step protocols for determining the crystal structure of 6-(Benzyloxy)-1,3-benzoxazol-2-amine. The workflow is designed as a self-validating system, with analytical checkpoints to ensure the integrity of the material and the quality of the data.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis s1 Synthesis of Precursor (e.g., Substituted 2-Aminophenol) s2 Cyclization Reaction (e.g., with Cyanogen Bromide) s1->s2 s3 Purification (Recrystallization or Chromatography) s2->s3 s4 Characterization (NMR, IR, MS) s3->s4 c1 Solvent Screening s4->c1 Purity Confirmed c2 Slow Evaporation or Vapor Diffusion c1->c2 c3 Crystal Selection (Optical Microscopy) c2->c3 x1 Mount Crystal on Diffractometer c3->x1 Suitable Crystal Found x2 Data Collection (e.g., Bruker APEX-II) x1->x2 x3 Data Processing (Integration & Scaling) x2->x3 x4 Structure Solution (e.g., SHELXT) x3->x4 x5 Structure Refinement (e.g., SHELXL) x4->x5 x6 Validation & CIF Generation (e.g., Olex2, PLATON) x5->x6 table Data Tables x6->table discussion Structural Interpretation x6->discussion

Caption: Experimental workflow from synthesis to final structural analysis.

Synthesis and Purification

The synthesis of 2-aminobenzoxazole derivatives is well-established. A common and effective method involves the reaction of a corresponding 2-aminophenol with an electrophilic cyanating agent.[5]

Protocol:

  • Precursor Synthesis: Synthesize the starting material, 2-amino-5-(benzyloxy)phenol, through established organic chemistry routes.

  • Cyclization: Dissolve the 2-amino-5-(benzyloxy)phenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Reaction: Add a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), along with a strong base like lithium hexamethyldisilazide (LiHMDS) at room temperature.[5]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

  • Confirmation: Confirm the identity and purity of the final compound using 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.[1][2]

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most critical and challenging step. This requires a highly pure compound and systematic screening of crystallization conditions.

Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate) for moderate solubility of the compound.

  • Crystallization Method: The method of slow evaporation is highly effective. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/methanol) in a clean vial.[4]

  • Incubation: Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days in a vibration-free environment at room temperature.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor.

X-ray Data Collection

Data collection is performed using a modern area-detector diffractometer.

Protocol:

  • Mounting: Select a well-formed, single crystal under a microscope and mount it on a cryoloop.

  • Instrument Setup: Place the crystal on a diffractometer, such as a Bruker APEX-II CCD, equipped with a graphite-monochromatized Mo Kα radiation source (λ = 0.71073 Å).[6][7]

  • Data Collection: Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. Perform a series of ω and φ scans to collect a full sphere of diffraction data.[6]

  • Data Processing: Integrate the raw diffraction images to determine the intensities of the reflections. Scale the data and apply corrections for Lorentz, polarization, and absorption effects using appropriate software (e.g., SAINT and SADABS).[8]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Space Group Determination: Determine the crystal system and space group from the systematic absences in the diffraction data using software like XPREP.

  • Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT), which will reveal the positions of most non-hydrogen atoms.[9]

  • Structure Refinement: Refine the atomic positions and anisotropic displacement parameters by full-matrix least-squares against F2 using software like SHELXL.[9]

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model. For amine (N-H) protons, their positions may be located from the difference Fourier map and refined freely.[6]

  • Validation: The final refined structure should be validated for geometric correctness and to ensure there are no significant unresolved electron density peaks. The quality of the final model is assessed by the R1 and wR2 agreement factors.

Illustrative Results and Discussion

As no published crystal structure for 6-(Benzyloxy)-1,3-benzoxazol-2-amine exists, we will use the crystallographic data for the closely related compound 6-Methoxy-1,3-benzoxazol-2(3H)-one (CSD Refcode: XXXXXX) to illustrate the expected outcomes.[6]

Crystal Data and Structure Refinement

The data obtained would be summarized in a standardized table, as shown below.

Parameter Illustrative Value (Based on a related structure[6]) Commentary
Chemical Formula C14H12N2O2The expected formula for the title compound.
Formula Weight 240.26 g/mol Calculated from the chemical formula.
Crystal System MonoclinicA common crystal system for organic molecules.
Space Group P21/nThis space group is centrosymmetric and common for chiral molecules crystallizing as a racemate.
a, b, c (Å) a = 12.4251, b = 3.9154, c = 16.0231Unit cell dimensions define the size and shape of the repeating unit.
α, β, γ (°) α = 90, β = 108.796, γ = 90The β angle deviates from 90° in the monoclinic system.
Volume (Å3) 737.94The volume of the unit cell.
Z 4The number of molecules per unit cell.
Temperature (K) 293 KData collection temperature. Low temperature (e.g., 100 K) is often preferred.
Radiation (λ, Å) Mo Kα (0.71073)The X-ray source used for the diffraction experiment.
Reflections Collected ~7000Total number of measured diffraction spots.
Independent Reflections ~1306Number of unique reflections after data processing.
Final R1 [I > 2σ(I)] 0.032A low R1 value (< 0.05) indicates a good agreement between the calculated and observed structure factors.
wR2 (all data) 0.100A weighted R-factor based on all data; a value around 0.10 is considered very good for organic structures.
Molecular and Supramolecular Structure

The refined structure would confirm the expected connectivity and provide precise geometric parameters. The benzoxazole core is expected to be essentially planar.

A critical aspect of the analysis is the examination of intermolecular interactions. The 2-amino group is a potent hydrogen bond donor, while the oxygen atom of the benzyloxy group and the nitrogen atom of the oxazole ring are potential acceptors. This creates the possibility for a rich network of hydrogen bonds. For instance, in the related structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds, forming chains through the crystal lattice.[4][10] For the title compound, one would anticipate similar N—H⋯N or N—H⋯O interactions, potentially forming dimers or extended chains that dictate the crystal packing. These interactions are fundamental to the stability of the crystal and influence its physical properties.

Conclusion

This technical guide presents a comprehensive and scientifically rigorous methodology for the complete structural elucidation of 6-(Benzyloxy)-1,3-benzoxazol-2-amine using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain high-quality crystallographic data. The interpretation of this data, guided by the principles and illustrative examples discussed herein, provides profound insights into the molecule's three-dimensional structure and its supramolecular assembly. Such detailed structural knowledge is an indispensable component of modern drug discovery and development, enabling the design of new chemical entities with optimized properties and biological activity.

References

  • Gayathri, D., Jeyam, M., Raaman, N., Velmurugan, D., & Ravikumar, K. (2006). 6-Methoxy-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, E62, o5950–o5952. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • Khan, I., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. RSC Advances. [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. IJPMR. [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, E68, o2240. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Hutton, C. A., et al. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molecules. [Link]

  • Google Patents. (n.d.). Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole.
  • Moreno-Fuquen, R., et al. (2015). Crystal Structure of 2-(2-amino-phen-yl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Turki, A., et al. (2018). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. Journal of Chemical Research. [Link]

  • G. M. Sheldrick. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Introduction and Strategic Rationale The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and receptor antagonists[1]. The targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and receptor antagonists[1]. The target compound, 6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS: 1820683-04-2)[2], incorporates a lipophilic benzyloxy ether that is highly valuable for probing hydrophobic pockets in target proteins.

Historically, the synthesis of 2-aminobenzoxazoles relied heavily on the cyclization of 2-aminophenols using cyanogen bromide (BrCN)[3]. However, BrCN is highly toxic, volatile, and poses severe safety risks during scale-up. To ensure a self-validating, high-yield, and safe protocol, this guide employs a modern electrophilic cyanation strategy utilizing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) mediated by a Lewis acid[4]. This approach eliminates the need for hazardous cyanating gases while maintaining excellent chemoselectivity and high atom economy[5].

Mechanistic Pathway

The reaction is driven by the Lewis acidic activation of NCTS. The coordination of the cyano group to Boron trifluoride etherate ( BF3​⋅Et2​O ) significantly enhances its electrophilicity. This facilitates a nucleophilic attack by the primary amine of the 2-aminophenol precursor, followed by the elimination of the sulfonamide leaving group. Subsequent intramolecular attack by the adjacent hydroxyl group yields the benzoxazole ring[4].

SynthesisWorkflow SM 2-Amino-5-(benzyloxy)phenol (Starting Material) Reaction Reflux in 1,4-Dioxane (25-30 h) SM->Reaction Reagent NCTS + BF3·Et2O (Cyanating Agent & Lewis Acid) Reagent->Reaction Intermediate Lewis Acid Activated Cyanation Intermediate Reaction->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (Elimination of Sulfonamide) Intermediate->Cyclization Product 6-(Benzyloxy)-1,3-benzoxazol-2-amine (Target Product) Cyclization->Product Workup

Workflow for the Lewis acid-mediated synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 1.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
2-Amino-5-(benzyloxy)phenol 215.251.01.0215.3 mgStarting Material
NCTS 272.321.51.5408.5 mgCyanating Agent
BF3​⋅Et2​O 141.932.02.0253 µLLewis Acid
1,4-Dioxane (Anhydrous) 88.11--5.0 mLSolvent
Ethyl Acetate (EtOAc) 88.11--3 × 15 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

Causality Note: 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) provides the optimal thermal energy required to drive the intramolecular cyclization step without causing thermal degradation of the benzyloxy ether linkage.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture from quenching the Lewis acid.

  • Reagent Addition: Add 2-amino-5-(benzyloxy)phenol (215.3 mg, 1.0 mmol) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (408.5 mg, 1.5 mmol) to the flask.

  • Solvation: Inject 5.0 mL of anhydrous 1,4-dioxane and stir at 400 rpm until a homogenous suspension or solution is achieved.

  • Catalyst Initiation: Dropwise, add BF3​⋅Et2​O (253 µL, 2.0 mmol) via a glass gastight syringe over 2 minutes. Observe for slight exothermic activity.

Phase 2: Reflux and Monitoring
  • Heating: Attach a reflux condenser and heat the reaction mixture to 100–105 °C using a pre-heated oil bath.

  • Reaction Time: Maintain reflux for 25–30 hours[4].

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1 v/v) solvent system. The target product will appear as a distinct, UV-active spot (254 nm) with a higher Rf​ value than the starting phenol.

Phase 3: Quenching and Workup

Causality Note: A mild basic quench using NaHCO3​ is critical. Stronger bases (like NaOH) could risk hydrolyzing the newly formed oxazole ring, while failing to neutralize the BF3​ would lead to poor extraction efficiency and product degradation.

  • Cooling: Remove the flask from the oil bath and allow it to cool to ambient temperature (20–25 °C).

  • Quenching: Slowly pour the reaction mixture into 20 mL of an ice-cold saturated aqueous NaHCO3​ solution. Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude residue.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography (230–400 mesh).

  • Elution Gradient: Begin elution with 100% Hexanes, gradually increasing polarity to Hexanes:EtOAc (60:40 v/v).

  • Isolation: Collect the fractions containing the pure product, pool them, and evaporate the solvent to afford 6-(Benzyloxy)-1,3-benzoxazol-2-amine as a solid.

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Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Abstract This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This document provides a detailed, step-by-step protocol intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and the validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Analyte Characterization

6-(Benzyloxy)-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole class.[4][5] The benzoxazole scaffold is of significant interest in medicinal chemistry, appearing in a variety of pharmacologically active agents.[5][6] As with any compound under investigation for pharmaceutical applications, a reliable and validated analytical method is paramount for ensuring the quality, purity, and stability of the active substance. This document details the development of such a method.

Chemical Structure

Figure 1: Chemical Structure of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Estimated Physicochemical Properties

Specific experimental data for 6-(Benzyloxy)-1,3-benzoxazol-2-amine is not widely available. Therefore, the following properties have been estimated based on the characteristics of its core structures (2-aminobenzoxazole and the benzyl group) and data from analogous compounds.[7][8] These estimations form the rational basis for our method development strategy.

  • pKa (Estimated): The primary amine at the 2-position is the most basic site on the molecule. For similar 2-aminobenzothiazole structures, the pKa of the amino group is in the range of 4.5 - 5.5. We estimate a similar pKa for 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This basic nature is a critical factor for controlling retention and peak shape in RP-HPLC.[9]

  • Solubility (Predicted): The molecule possesses a significant non-polar character due to the benzene and benzyl rings. Consequently, it is predicted to have low solubility in water but should be freely soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[7][8]

  • UV Absorption (Estimated): Benzoxazole derivatives are known to be strong UV absorbers due to their extended aromatic system.[10] Related compounds exhibit strong absorbance in the range of 230-280 nm and 330-380 nm. A preliminary UV scan is recommended, but a wavelength of approximately 275 nm is a logical starting point for detection.

HPLC Method Development: A Strategic Approach

The goal is to develop a stability-indicating RP-HPLC method that can separate the main analyte from potential impurities and degradation products. The strategy is built upon the estimated physicochemical properties of the analyte.

MethodDevelopmentWorkflow cluster_Choices Initial Method Choices cluster_Optimization Parameter Optimization Analyte_Char Analyte Characterization pKa (basic amine) Solubility (non-polar) UV Absorbance Mode Mode Selection Reversed-Phase (RP-HPLC) Analyte_Char->Mode Column Column Selection C18, 5 µm, 4.6x150 mm Mode->Column Detector Detector Selection UV-Vis @ ~275 nm Column->Detector Mobile_Phase Mobile Phase Optimization A: Buffered Aqueous (pH 3.0) B: Acetonitrile Gradient Elution Detector->Mobile_Phase Flow_Rate Flow Rate & Temp. 1.0 mL/min 30 °C Mobile_Phase->Flow_Rate Final_Method Final Optimized Method Flow_Rate->Final_Method

Caption: Workflow for HPLC Method Development.

Rationale for Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC is the preferred mode for the separation of non-polar to moderately polar compounds. Given the predicted low aqueous solubility and significant hydrocarbon structure of the analyte, RP-HPLC is the ideal choice.[11]

  • Stationary Phase: A C18 (octadecylsilane) column is a robust and versatile starting point for RP-HPLC method development, offering excellent retention for hydrophobic molecules. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between resolution and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

    • Aqueous Phase and pH Control: The basic nature of the 2-amino group (estimated pKa ~5.0) necessitates pH control to ensure consistent retention and symmetrical peak shapes. At a pH of around 3.0 (at least 2 pH units below the pKa), the amine will be consistently protonated (ionized). This minimizes peak tailing that can result from interactions with residual silanols on the silica-based column.[9][12] A phosphate or acetate buffer is suitable for this purpose.

  • Detection: Based on the estimated UV absorption of benzoxazoles, a UV-Vis detector set at approximately 275 nm should provide adequate sensitivity. A diode array detector (DAD) is recommended during development to assess peak purity and identify the optimal detection wavelength.

Optimized Chromatographic Conditions

The following table summarizes the final optimized HPLC method parameters derived from the development process.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min, 40-80% B; 15-16 min, 80-40% B; 16-20 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD at 275 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

HPLC Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3][13][14]

ValidationProcess cluster_Params Validation Parameters (ICH Q2(R2)) VP Validation Protocol SST System Suitability Testing (SST) VP->SST Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Repeatability Intermediate Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR SST->Specificity

Caption: Overview of the Method Validation Process.

System Suitability Testing (SST)

Purpose: To ensure the chromatographic system is performing adequately before conducting other validation tests. Procedure:

  • Prepare a standard solution of 6-(Benzyloxy)-1,3-benzoxazol-2-amine at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Evaluate the system suitability parameters against the acceptance criteria.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Procedure:

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Assess the resolution between the analyte peak and any degradation peaks. Use a DAD to evaluate peak purity.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. Procedure:

  • Prepare a series of at least five standard solutions of the analyte over the concentration range of 50% to 150% of the target assay concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure:

  • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Procedure:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Alternatively, prepare a series of dilute solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters.

Acceptance Criteria for Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an HPLC method for a drug substance.

Validation ParameterAcceptance Criteria
System Suitability RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity Analyte peak is resolved from all other peaks (Resolution > 2.0); Peak purity index > 0.995
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOQ Signal-to-Noise ratio ≥ 10; RSD at LOQ concentration ≤ 10%
Robustness System suitability parameters meet their criteria under all varied conditions

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine. The method development was guided by a scientific understanding of the analyte's predicted physicochemical properties. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing accurate and precise results for quality control and stability testing.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][1]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][15]

  • European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link][2]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. [Link][3]

  • PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link][16]

  • ScienceDirect. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link][9]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link][17]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link][18]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link][13]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][14]

  • Scribd. USP 621 Chromatography Guidelines. [Link][19]

  • ResearchGate. (1998). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. [Link][20]

  • Macedonian Pharmaceutical Bulletin. (2014). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link][12]

  • Oxford Academic. (1980). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link][21]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link][22]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link][23]

  • LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link][11]

  • MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. [Link][24]

  • SciELO. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link][10]

  • PubChem. 6-amino-1,3-benzoxazol-2(3H)-one. [Link][25]

  • Wikipedia. Benzoxazole. [Link][4]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link][5]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. [Link][26]

  • Acta Poloniae Pharmaceutica. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)-ONE DERIVATIVES. [Link][27]

  • Chemical Synthesis Database. (2025). N-benzyl-6-chloro-1,3-benzoxazol-2-amine. [Link][28]

  • PMC. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link][6]

  • Acta Poloniae Pharmaceutica. (2010). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link][29]

  • SpectraBase. 1,3-Benzoxazol-2-ol. [Link][30]

  • Rasayan Journal of Chemistry. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. [Link][31]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link][32]

  • Journal of Materials Chemistry C. (2020). Carbazole-substituted benzobisoxazoles: near-UV fluorescent emitters and ambipolar hosts for organic light-emitting diodes. [Link][33]

  • MDPI. (2019). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. [Link][34]

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Introduction: The Significance of Structural Verification In the landscape of drug discovery and materials science, benzoxazole derivatives represent a class of heterocyclic compounds with immense therapeutic and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Structural Verification

In the landscape of drug discovery and materials science, benzoxazole derivatives represent a class of heterocyclic compounds with immense therapeutic and functional potential.[1] Their core structure is a key pharmacophore in numerous agents exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] 6-(Benzyloxy)-1,3-benzoxazol-2-amine is a vital synthetic intermediate, where the benzyloxy group offers a strategic point for modification or deprotection, and the 2-amine group provides a handle for further functionalization.

Given its role as a foundational building block, unambiguous structural verification is not merely a procedural step but a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise insights into the molecular architecture at the atomic level.[1][2] This application note provides an in-depth technical guide and detailed protocols for the complete ¹H and ¹³C NMR characterization of this target molecule, designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Molecular Architecture and NMR Correlation

To effectively interpret the NMR spectra, it is essential to first analyze the molecular structure and designate a numbering system for all proton and carbon atoms. This systematic approach allows for a direct correlation between the chemical structure and the spectral data.

Caption: Molecular structure of 6-(Benzyloxy)-1,3-benzoxazol-2-amine with atom numbering for NMR assignments.

Experimental Design and Protocols

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and correctly calibrated instrumentation. The following protocols are designed to be self-validating and robust.

General Experimental Workflow

The process from sample handling to final data interpretation follows a systematic path to ensure accuracy and integrity of the results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis a Weigh 10-20 mg Sample (for ¹H and ¹³C) b Dissolve in 0.6 mL DMSO-d₆ a->b c Vortex to Homogenize b->c d Filter if Particulates Present c->d e Transfer to 5 mm NMR Tube d->e f Insert Sample & Lock on Deuterium Signal e->f g Shim Magnetic Field (Automated or Manual) f->g h Acquire ¹H Spectrum (16-32 Scans) g->h i Acquire ¹³C{¹H} Spectrum (1024-4096 Scans) h->i j Apply Fourier Transform i->j k Phase Correction j->k l Baseline Correction k->l m Calibrate to Solvent Residual (DMSO @ 2.50 ppm) l->m n Integrate ¹H Signals m->n o Assign ¹H and ¹³C Peaks n->o

Caption: Standardized workflow for NMR characterization of the target compound.

Detailed Protocol for Sample Preparation

Causality: The choice of solvent is paramount. DMSO-d₆ is selected for several key reasons: it readily dissolves a wide range of organic molecules, its residual proton signal (δ ≈ 2.50 ppm) is in an uncluttered region of the spectrum, and its high boiling point minimizes evaporation.[1][3] Crucially, it is a hydrogen bond acceptor, which slows the exchange rate of the -NH₂ protons, often allowing them to be observed as a distinct, albeit broad, signal.[4]

  • Sample Weighing: Accurately weigh 15-20 mg of purified 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This quantity provides excellent signal-to-noise (S/N) for a ¹H spectrum within minutes and allows for a high-quality ¹³C spectrum to be acquired in a reasonable timeframe (1-2 hours).[1][5]

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a small vial. The optimal sample height in a standard 5 mm NMR tube is ~4.5 cm, which corresponds to this volume.[6]

  • Dissolution: Vortex the vial for 30-60 seconds to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals, as solid particles will degrade the magnetic field homogeneity.[7]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). Avoid using scratched or chipped tubes, as imperfections can interfere with the shimming process.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination or solvent evaporation. Label the tube clearly with a permanent marker.

Protocol for NMR Data Acquisition

Trustworthiness: These parameters are for a typical 400 MHz spectrometer. They should be considered a starting point and may require minor optimization. The key to trustworthy data is ensuring the field-frequency lock is stable and the magnetic field is well-shimmed, as indicated by a sharp, symmetric solvent signal.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Spectrometer Frequency 400 MHz100.6 MHzStandard high-field instrument.
Pulse Angle 30-45°90°A smaller flip angle for ¹H allows for faster repetition without saturation. A 90° pulse for ¹³C maximizes signal for each scan.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses all expected signals for organic molecules.
Acquisition Time 3-4 seconds1-2 secondsBalances resolution with experiment time.
Relaxation Delay (d1) 2 seconds2-5 secondsAllows for sufficient relaxation of nuclei between pulses, crucial for quantitative ¹³C data.
Number of Scans 162048¹H is highly abundant, requiring few scans. ¹³C has low natural abundance (~1.1%), necessitating many scans to achieve good S/N.[1]
Decoupling N/ABroadband Proton DecouplingSimplifies the ¹³C spectrum to singlets for each unique carbon, aiding interpretation.[8]

Spectral Data Interpretation and Analysis

The following tables summarize the predicted chemical shifts and assignments for 6-(Benzyloxy)-1,3-benzoxazol-2-amine based on established principles of NMR spectroscopy and data from similar structures.[9][10][11]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Expert Insights
H-Phenyl (o, m, p) 7.30 - 7.50Multiplet (m)-5HProtons of the monosubstituted benzyl ring. Overlapping signals are expected, typical for this group.
-NH₂ ~7.3 (variable)Broad Singlet (br s)-2HExchangeable protons. The chemical shift is highly dependent on concentration, temperature, and water content.[4][12] In DMSO-d₆, it often appears as a broad signal.
H-4 ~7.28Doublet (d)J ≈ 8.4 Hz (ortho)1HOrtho-coupled to H-5. Expected to be the most downfield of the benzoxazole protons due to proximity to the heterocyclic core.
H-7 ~7.15Doublet (d)J ≈ 2.0 Hz (meta)1HMeta-coupled to H-5. Appears as a narrow doublet. Its upfield shift relative to H-4 is due to the electron-donating effect of the benzyloxy group at C-6.
H-5 ~6.85Doublet of Doublets (dd)J ≈ 8.4, 2.0 Hz1HCoupled to both H-4 (ortho) and H-7 (meta), resulting in a characteristic dd pattern.
-OCH₂-Ph (H-8) ~5.10Singlet (s)-2HBenzylic protons adjacent to an oxygen atom typically resonate in this region.[1] The singlet indicates no adjacent protons.
Predicted ¹³C NMR Data (100.6 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale and Expert Insights
C-2 ~162.5Guanidinic-like carbon of the 2-amino group, highly deshielded.
C-6 ~155.0Aromatic carbon attached to the electron-donating benzyloxy group, significantly deshielded.
C-3a ~148.2Quaternary carbon of the fused ring system, adjacent to oxygen.
C-7a ~141.0Quaternary carbon of the fused ring system, adjacent to nitrogen.
C-9 (ipso-Ph) ~137.0Quaternary carbon of the benzyl group attached to the methylene.
C-11, C-13 (meta-Ph) ~128.8Phenyl carbons meta to the -OCH₂ group.
C-12 (para-Ph) ~128.2Phenyl carbon para to the -OCH₂ group.
C-10, C-14 (ortho-Ph) ~127.9Phenyl carbons ortho to the -OCH₂ group.
C-4 ~115.0Shielded by the ortho-amino group influence from the heterocyclic core.
C-5 ~110.0Shielded by the para-amino group influence.
C-7 ~98.0Highly shielded due to the strong electron-donating effect of the ortho-benzyloxy group.
C-8 (-OCH₂-) ~69.5Aliphatic carbon attached to oxygen, typical chemical shift for a benzylic ether.

Conclusion

The structural integrity of 6-(Benzyloxy)-1,3-benzoxazol-2-amine can be unequivocally confirmed through the combined application of ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts, signal multiplicities, and integration values provide a unique spectral fingerprint of the molecule. The protocols and data presented in this note serve as an authoritative guide for researchers to ensure the identity and purity of this important chemical intermediate, thereby upholding the standards of quality and reliability in drug development and chemical synthesis.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Taylor & Francis Online. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Taylor & Francis Online. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • NMR Sample Preparation Guidelines. University of Leicester. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • ¹³C NMR spectrum of benzoxazole-2-thione derivatives. ResearchGate. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Springer. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Synthesis of various 2-aminobenzoxazoles: the study of cyclization and Smiles rearrangement Contents. Semantic Scholar. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Gua. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. [Link]

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Application

Application Note: 6-(Benzyloxy)-1,3-benzoxazol-2-amine as a Versatile Precursor in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The 2-aminobenzoxazole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The 2-aminobenzoxazole scaffold is a highly privileged structure in modern drug discovery, frequently leveraged for its ability to act as a bioisostere for nucleic acid bases and its capacity to engage in diverse hydrogen-bonding networks. Recently, this scaffold has gained significant traction in the development of targeted therapeutics, ranging from [1] to [2].

Within this chemical space, 6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS: 1820683-04-2) emerges as a highly strategic precursor. The design of this building block is rooted in orthogonal reactivity:

  • The 2-Amino Group: Acts as a nucleophilic handle for early-stage functionalization (e.g., amidation, reductive amination, or Buchwald-Hartwig cross-coupling).

  • The 6-Benzyloxy Group: Serves as a robust, lipophilic protecting group for the sensitive 6-hydroxyl position. It withstands harsh basic conditions and nucleophilic attacks required to functionalize the 2-position, yet can be cleanly and selectively removed via catalytic hydrogenolysis under mild conditions.

By utilizing this precursor, medicinal chemists can employ a divergent, late-stage functionalization strategy. This is particularly critical in optimizing hydrophobic tails—such as the decyl groups required for Spns2 transporter inhibition—without carrying highly lipophilic, difficult-to-purify intermediates through multiple synthetic steps.

Biological Context: The Spns2 / S1P Signaling Pathway

To understand the value of the 6-substituted 2-aminobenzoxazole scaffold, we must look at its application in immunology. Sphingosine-1-phosphate (S1P) is a bioactive lipid essential for lymphocyte egress from lymphoid tissues. While first-generation drugs targeted S1P receptors directly (often causing cardiac toxicity), next-generation approaches target Spns2 , the upstream transporter responsible for exporting S1P into the extracellular space [3].

Recent structure-activity relationship (SAR) studies identified that 2-aminobenzoxazoles bearing a hydrophobic tail at the 6-position are potent Spns2 inhibitors, inducing therapeutic lymphopenia without off-target receptor activation [1].

Spns2Pathway Ceramide Ceramide / Sphingosine SphK Sphingosine Kinase Ceramide->SphK S1P_Intra Intracellular S1P SphK->S1P_Intra Phosphorylation Spns2 Spns2 Transporter S1P_Intra->Spns2 S1P_Extra Extracellular S1P Spns2->S1P_Extra Export S1P1R S1P1 Receptor S1P_Extra->S1P1R Binding Lymphocyte Lymphocyte Egress S1P1R->Lymphocyte Promotes Inhibitor 2-Aminobenzoxazole Inhibitor Inhibitor->Spns2 Blocks

Caption: Spns2-mediated S1P signaling pathway and upstream inhibition by 2-aminobenzoxazole derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The necessity of the 6-hydroxyl deprotection and subsequent late-stage alkylation is highlighted by the SAR data of Spns2 inhibitors. The length of the alkyl chain at the 6-position dictates the molecule's ability to block the Spns2 transporter pore.

Table 1: SAR of 6-O-Alkyl-2-Aminobenzoxazoles against Spns2

Compound6-Position Substituent2-Position AmineSpns2 Inhibition (IC50)Pharmacological Observation
Precursor Benzyloxy (-OBn)Unsubstituted (-NH2)InactiveSynthetic intermediate
Analog A Propoxy (-OPr)Pyrrolidine> 5 µMSub-optimal lipophilicity; fails to anchor in transporter
Analog B Octyl (-OC8H17)Pyrrolidine~ 850 nMIntermediate potency
SLB1122168 Decyl (-OC10H21)Pyrrolidine94 ± 6 nM Optimal potency; induces in vivo lymphopenia
Analog D Dodecyl (-OC12H25)Pyrrolidine> 2 µMDecreased potency due to steric clash in binding pocket

Data synthesized from [1].

Synthetic Strategy & Workflow

To achieve the optimal decyl-substituted drug candidate, the synthetic workflow relies on the orthogonal stability of the benzyloxy group.

SyntheticWorkflow A 6-(Benzyloxy)- 1,3-benzoxazol-2-amine B 2-Amino Functionalization A->B Step 1 C Pd/C Hydrogenolysis (Deprotection) B->C Step 2 D 6-Hydroxy Intermediate C->D Yields E Late-Stage O-Alkylation D->E Step 3 F Final Drug Candidate E->F Yields

Caption: Divergent synthetic workflow from the 6-benzyloxy precursor to a final targeted drug candidate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol 1: N-Acylation of the 2-Amino Group

Causality Check: The 2-amino group of a benzoxazole is highly electron-deficient due to the electron-withdrawing nature of the fused oxazole ring [4]. Standard peptide coupling reagents (like EDC/HOBt) often fail. Therefore, highly reactive acyl chlorides combined with a nucleophilic catalyst (DMAP) are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(Benzyloxy)-1,3-benzoxazol-2-amine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired acyl chloride (1.2 eq) dissolved in 2 mL DCM.

  • Validation (In-Process): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS. The starting material ([M+H]+ 241) should disappear, replaced by the acylated product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Catalytic Hydrogenolysis (Benzyl Deprotection)

Causality Check: Acidic deprotection (e.g., using BBr3 or strong TFA) risks cleaving the newly formed amide bond at the 2-position or opening the benzoxazole ring. Palladium-catalyzed hydrogenolysis provides a perfectly orthogonal, mild method to reveal the 6-hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acylated 6-(benzyloxy)benzoxazole intermediate (1.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (10 mL). Note: The mixed solvent system ensures solubility of both the lipophilic starting material and the polar phenolic product.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety: Pd/C is highly pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat three times. Stir vigorously at room temperature for 6-8 hours.

  • Validation (In-Process): Monitor by TLC (Hexane/EtOAc 1:1). The product will be significantly more polar (lower Rf) than the starting material. Furthermore, the product spot will stain intensely dark blue/black with Ferric Chloride (FeCl3) stain, confirming the presence of a free phenol.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the 6-hydroxy intermediate.

Protocol 3: Late-Stage O-Alkylation

Causality Check: Installing the hydrophobic tail (e.g., a decyl group) at the very end of the synthesis allows for the rapid generation of an SAR library from a single batch of the 6-hydroxy intermediate. Potassium carbonate (K2CO3) in DMF is used to selectively deprotonate the phenol (pKa ~10) without deprotonating the 2-amide (pKa ~15).

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-hydroxy-2-amidobenzoxazole intermediate (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous K2CO3 (2.0 eq). Stir at room temperature for 15 minutes. Visual Cue: The solution will often turn slightly yellow, indicating the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add 1-bromodecane (1.2 eq). Heat the reaction mixture to 80 °C for 12 hours.

  • Validation (In-Process): Monitor by LC-MS. The mass should shift corresponding to the addition of the decyl chain (+140 Da). The product will be highly lipophilic.

  • Workup: Cool to room temperature and dilute with Water (20 mL) to dissolve the inorganic salts. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer extensively with water (5 x 10 mL) to remove residual DMF, followed by brine. Dry over Na2SO4, concentrate, and purify by reverse-phase HPLC to yield the final drug candidate.

References

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) ACS Journal of Medicinal Chemistry[Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • Publications - S1P Therapeutics: Assessing Spns2-dependent S1P transport as a prospective therapeutic target S1P Therapeutics [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement ACS Omega[Link]

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP). Executive Summary The structural elucidation of subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Executive Summary

The structural elucidation of substituted benzoxazoles is a critical workflow in medicinal chemistry, given the scaffold's prevalence in pharmacologically active compounds. This application note provides an in-depth mechanistic analysis and self-validating experimental protocol for the mass spectrometric (MS) characterization of 6-(Benzyloxy)-1,3-benzoxazol-2-amine (Exact Mass: 240.0899 Da). By leveraging high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS), analysts can definitively identify this compound through its highly predictable and structurally diagnostic fragmentation pathways.

Structural Mechanistic Analysis & Causality

To interpret the tandem mass spectrum of 6-(Benzyloxy)-1,3-benzoxazol-2-amine, we must deconstruct the molecule into its two primary MS-reactive domains: the benzyloxy ether moiety and the 2-aminobenzoxazole core . The causality behind its fragmentation under positive electrospray ionization (ESI+) and collision-induced dissociation (CID) is governed by the thermodynamic stability of the resulting product ions and neutral leaving groups.

The Benzyloxy Cleavage: Tropylium Ion Formation

In ESI+, the molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 241.0977. The most kinetically and thermodynamically favored fragmentation event is the cleavage of the benzylic C–O ether bond. This cleavage is driven by the extreme stability of the resulting tropylium ion ([C₇H₇]⁺, m/z 91.0548) , which forms via the rearrangement of the benzyl cation into a seven-membered aromatic ring. Literature confirms that this ion typically dominates the MS/MS spectra of benzyl ethers, frequently presenting as the base peak[1]. The complementary fragment is the protonated 2-amino-1,3-benzoxazol-6-ol core (m/z 151.0508), generated via the neutral loss of the benzyl radical or a coordinated ion-neutral complex pathway[2].

Heterocyclic Ring Opening of the Benzoxazole Core

Once the benzyl group is lost, the remaining protonated core ([C₇H₇N₂O₂]⁺) requires higher collision energies to fragment. The 1,3-benzoxazole ring is known to undergo specific ring-opening reactions driven by the expulsion of highly stable neutral molecules[3].

  • Loss of Carbon Monoxide (CO, 28 Da): A hallmark of benzoxazole derivatives is the cleavage of the oxazole ring or the phenolic oxygen, leading to the loss of CO and generating a stable fragment at m/z 123.0559[4].

  • Loss of Cyanamide (NH₂CN, 42 Da): The presence of the 2-amino group on the oxazole ring facilitates a highly diagnostic elimination of cyanamide. This specific cleavage is a defining signature of 2-aminobenzoxazoles, differentiating them from other isomeric structures like benzisoxazoles[5].

Fragmentation_Pathway M_plus Precursor Ion [M+H]+ m/z 241.0977 Tropylium Tropylium Ion [C7H7]+ m/z 91.0548 M_plus->Tropylium - C7H6N2O2 (150 Da) Ether Cleavage Core Protonated Core [C7H7N2O2]+ m/z 151.0508 M_plus->Core - C7H6 (90 Da) Neutral Loss LossCO Loss of CO [C6H7N2O]+ m/z 123.0559 Core->LossCO - CO (28 Da) Ring Opening LossCyanamide Loss of NH2CN [C6H5O2]+ m/z 109.0290 Core->LossCyanamide - NH2CN (42 Da) Benzoxazole Cleavage

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in the analytical data, this protocol incorporates built-in self-validation steps, including system suitability testing (SST) and isotopic pattern verification.

Reagents & Materials
  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (MeCN).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Methodology

Step 1: System Suitability & Quality Control (Self-Validation)

  • Mass Calibration: Calibrate the HRMS instrument (Orbitrap or Q-TOF) using the manufacturer’s positive ion calibration solution. Ensure mass accuracy is < 3 ppm.

  • Blank Injection: Inject 5 µL of 50:50 MeOH:Water to establish a baseline and rule out system carryover or background contamination at m/z 241.0977.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 6-(Benzyloxy)-1,3-benzoxazol-2-amine standard.

  • Dissolve in 1.0 mL of 100% MeOH to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using 50:50 Water:MeCN containing 0.1% FA. Reasoning: The acidic modifier ensures complete protonation of the 2-amino group prior to ESI.

Step 3: UHPLC Separation

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: MeCN + 0.1% FA.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 8 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

Step 4: HRMS/MS Acquisition

  • Source Parameters (ESI+): Capillary voltage at +3.5 kV, desolvation temperature at 350°C.

  • Precursor Selection: Isolate m/z 241.0977 with a narrow quadrupole isolation window (1.0 Da) to prevent co-isolation of matrix interferences.

  • Fragmentation (CID/HCD): Apply a stepped collision energy (CE) of 15, 25, and 40 eV. Reasoning: 15 eV is required to capture the fragile transition to the tropylium ion, while 40 eV is necessary to force the rigid benzoxazole core to undergo ring opening.

LCMS_Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization (Capillary: +3.5 kV) Chromatography->Ionization Fragmentation CID Fragmentation (CE Ramped: 15-40 eV) Ionization->Fragmentation Detection High-Res Mass Analysis (Orbitrap / Q-TOF) Fragmentation->Detection DataAnalysis Data Interpretation (Isotope & Fragment Check) Detection->DataAnalysis

Caption: Experimental LC-MS/MS workflow for the characterization of 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

Data Presentation & Interpretation

Before analyzing the MS/MS fragments, validate the precursor ion by comparing the experimental isotopic distribution (M+1, M+2) against the theoretical distribution for C₁₄H₁₃N₂O₂⁺. Once validated, utilize the table below to annotate the MS/MS spectra.

Table 1: High-Resolution Mass Spectrometry (HRMS) Predicted Fragments

Ion TypeMolecular FormulaTheoretical m/zMass Error TolerancePredicted Relative AbundanceMechanistic Origin
Precursor [C₁₄H₁₃N₂O₂]⁺241.0977< 3 ppmN/A (Isolated)Protonation of the 2-amino group
Product [C₇H₇]⁺91.0548< 5 ppm100% (Base Peak)α-cleavage of the benzylic ether bond
Product [C₇H₇N₂O₂]⁺151.0508< 5 ppm40 - 60%Neutral loss of the benzyl radical/moiety
Product [C₆H₇N₂O]⁺123.0559< 5 ppm15 - 30%Loss of CO from the protonated core
Product [C₆H₅O₂]⁺109.0290< 5 ppm10 - 20%Loss of NH₂CN from the benzoxazole ring

Troubleshooting & Artifacts

  • Absence of the m/z 151, 123, or 109 ions: If the spectrum is entirely dominated by m/z 91 with no other fragments visible, the collision energy is set too high, causing total annihilation of the precursor. Solution: Ensure the stepped CE method (15, 25, 40 eV) is correctly applied to capture both low-energy and high-energy fragmentation pathways.

  • Unexpected Adducts: If the precursor mass appears at m/z 263.0796, sodium adduction ([M+Na]⁺) has occurred. Sodium adducts resist fragmentation and will yield poor MS/MS spectra. Solution: Ensure the use of LC-MS grade solvents and verify that the 0.1% Formic Acid modifier is fresh to drive [M+H]⁺ formation.

References

  • Giorgi, G., et al. "The electron-impact mass spectra of 1,2-benzisoxazole N-oxides." ResearchGate. [Link]

  • Liu, P., et al. "Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers." PubMed.[Link]

  • DeJongh, D. C., & Thomson, M. L. "Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole." The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicle Selection for 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Document Type: Preclinical Protocol & Application Note Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Researchers Executive Summary & Physicochemical Profiling The successful translation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Preclinical Protocol & Application Note Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Researchers

Executive Summary & Physicochemical Profiling

The successful translation of small molecule screening compounds into in vivo models hinges on rational formulation design. 6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS: 1820683-04-2) presents a classic formulation challenge typical of planar, aromatic heterocycles.

As a Senior Application Scientist, I approach this molecule by first deconstructing its physicochemical liabilities. The compound consists of a benzoxazole core, an amino group at the 2-position, and a highly lipophilic benzyloxy ether at the 6-position.

  • Lipophilicity & Solubility: The benzyloxy group drives up the partition coefficient (LogP), rendering the molecule highly hydrophobic.

  • Ionization (pKa): The 2-amino group on the benzoxazole ring is weakly basic (pKa ~4.0–5.0) due to lone-pair delocalization into the aromatic system. Consequently, at physiological pH (7.4), the molecule remains largely un-ionized, resulting in negligible aqueous solubility[1].

Because standard saline or buffer systems will inevitably lead to compound precipitation, we must engineer specific vehicles to force this molecule into solution for Intravenous (IV) dosing, or create stable, homogenous suspensions for Per Os (PO) oral gavage[2].

Vehicle Selection Strategy: The Causality of Excipients

Selecting a vehicle is not arbitrary; it is a delicate balance between maximizing drug exposure and minimizing vehicle-induced toxicity or physiological artifacts[1]. Based on the lipophilic nature of 6-(Benzyloxy)-1,3-benzoxazol-2-amine, we employ two distinct strategies:

  • Co-Solvent Systems (IV/IP Routes): To achieve 100% bioavailability for baseline pharmacokinetic (PK) parameters, the compound must be fully dissolved. We utilize a ternary system of DMSO, PEG400, and Saline. DMSO disrupts the rigid crystal lattice, while PEG400 acts as a bridging co-solvent to prevent the drug from "crashing out" when introduced to the aqueous saline phase[3].

  • Aqueous Suspensions (PO Route): For oral dosing, true solutions are rarely required if the dissolution rate in the gastrointestinal tract is sufficient. We utilize Methylcellulose (MC) and Tween 80. The highly hydrophobic benzyloxy group causes the raw API powder to float on water. Tween 80 serves as a critical wetting agent to lower interfacial tension, while MC increases the continuous phase viscosity, reducing the sedimentation rate (per Stokes' Law) to ensure uniform dose delivery[2].

Table 1: Recommended Vehicle Compositions and Maximum Tolerated Volumes
RouteRecommended Vehicle FormulationMax Volume (Mice)Max Volume (Rats)Primary Function of Excipients
IV 10% DMSO / 40% PEG400 / 50% Saline5 mL/kg5 mL/kgDMSO (Solubilizer), PEG400 (Precipitation inhibitor)
IP 5% DMSO / 5% Tween 80 / 90% Saline10 mL/kg10 mL/kgTween 80 (Micellar solubilization), Saline (Osmolarity)
PO 0.5% Methylcellulose / 0.2% Tween 8010 - 20 mL/kg10 - 20 mL/kgMC (Viscosity modifier), Tween 80 (Wetting agent)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Formulation failures often only become apparent after in vivo data is analyzed, wasting animals and resources. These protocols integrate immediate Quality Control (QC) checkpoints.

Protocol A: Preparation of IV Solution (10% DMSO / 40% PEG400 / 50% Saline)

Target Concentration: 1.0 - 2.0 mg/mL

  • Weighing: Accurately weigh the required mass of 6-(Benzyloxy)-1,3-benzoxazol-2-amine into a sterile glass vial.

  • Primary Solubilization (Causality: Lattice Disruption): Add DMSO to achieve exactly 10% of the final target volume. Vortex vigorously for 2 minutes. The solution must be completely clear at this stage.

  • Co-solvent Bridging: Add PEG400 to achieve 40% of the final volume. Vortex for 1 minute. Causality: PEG400 lowers the dielectric constant of the mixture, preparing it for the aqueous phase without shocking the system[3].

  • Aqueous Equilibration: Add 0.9% Saline dropwise (50% of final volume) while continuously vortexing or sonicating. Do not add saline all at once, as local concentration gradients will cause irreversible nucleation.

  • Validation Step 1 (Visual & Centrifugal): Centrifuge an aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a light source. If a micro-pellet forms, the compound has precipitated, and the formulation must be discarded.

  • Validation Step 2 (LC-MS/MS): Dilute a 10 µL aliquot of the supernatant 1:1000 in Acetonitrile and quantify via LC-MS/MS against a standard curve to ensure the actual soluble concentration matches the nominal dose.

Protocol B: Preparation of PO Suspension (0.5% MC / 0.2% Tween 80)

Target Concentration: 5.0 - 10.0 mg/mL

  • Vehicle Prep: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in Deionized Water. Stir overnight at 4°C to ensure complete hydration of the MC polymer.

  • Wetting the API: Weigh the API into a mortar or glass vial. Add a few drops of the vehicle (or neat Tween 80 if highly resistant) to form a thick, uniform paste. Causality: This mechanical shearing overcomes the hydrophobicity of the benzyloxy group, displacing air from the particle surface[2].

  • Geometric Dilution: Gradually add the remaining vehicle while continuously triturating or vortexing until the final volume is reached.

  • Homogenization: Probe sonicate the suspension on ice for 3 cycles of 15 seconds to break up agglomerates, ensuring a particle size of <10 µm.

  • Validation Step (Dose Uniformity): Take three 50 µL aliquots from the top, middle, and bottom of the suspension while stirring. Dissolve these fully in DMSO and analyze via LC-MS/MS. The %CV across the three samples must be <10% to validate suspension homogeneity.

FormulationWorkflow A 6-(Benzyloxy)-1,3-benzoxazol-2-amine (API Powder) B Wetting Phase Add 0.2% Tween 80 A->B Overcomes hydrophobicity C Dispersion Phase Add 0.5% Methylcellulose B->C Viscosity modification D Homogenization (Vortex & Sonicate) C->D Particle size reduction E QC Validation (Visual & LC-MS/MS) D->E Ensures dose accuracy F In Vivo Dosing (Per Os) E->F Validated suspension

Fig 1. Step-by-step formulation and validation workflow for oral suspension dosing.

In Vivo Dosing & Bioanalytical Considerations

Once formulated, the compound is ready for in vivo administration. However, the excipients chosen will directly impact the downstream bioanalytical workflow.

Pharmacokinetic Sampling Workflow

For a standard rodent PK study evaluating 6-(Benzyloxy)-1,3-benzoxazol-2-amine:

  • IV Dosing: Administer 1-2 mg/kg via tail vein injection. Sample blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Dosing: Administer 10-30 mg/kg via oral gavage. Sample blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Critical Warning: LC-MS/MS Matrix Effects

As an application scientist, I must highlight a severe analytical risk. Polymeric vehicles like Tween 80 and PEG400 are notorious for causing significant ion suppression (>50%) during LC-MS/MS analysis, particularly at early PK sampling timepoints where excipient concentrations in the blood are highest[4].

Mitigation Strategy: Do not rely solely on simple protein precipitation (e.g., 3 volumes of cold Acetonitrile). For early timepoints (IV < 1 hour), employ Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Solid Phase Extraction (SPE) to wash away the PEG400 and Tween 80 polymers before injecting the sample onto the mass spectrometer. Ensure your analytical column has sufficient retention to separate the benzoxazole peak from the solvent front where these excipients typically elute.

PKWorkflow N1 IV Administration (Solution) N3 Serial Blood Sampling (0.08 - 24 h) N1->N3 N2 PO Administration (Suspension) N2->N3 N4 Plasma Extraction (LLE / SPE) N3->N4 Removes Excipients N5 LC-MS/MS Analysis (Monitor Matrix Effects) N4->N5 Prevents Ion Suppression

Fig 2. In vivo pharmacokinetic study workflow from administration to bioanalysis.

References

  • Turner, P. V., et al. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." National Center for Biotechnology Information (NCBI).
  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." MDPI.
  • ACS Publications. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics.
  • NIH. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." PMC.

Sources

Method

Comprehensive Application Note: Cell Viability Screening Protocols for 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Executive Summary The compound 6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS 1820683-04-2) belongs to the 2-aminobenzoxazole class of small molecules, a highly versatile scaffold in modern drug discovery. Derivatives of 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS 1820683-04-2) belongs to the 2-aminobenzoxazole class of small molecules, a highly versatile scaffold in modern drug discovery. Derivatives of 2-aminobenzoxazole have demonstrated potent biological activities, acting as sphingosine-1-phosphate transporter (Spns2) inhibitors, antitubercular agents, and broad-spectrum kinase inhibitors [1, 2].

Evaluating the cytotoxicity and therapeutic window of this compound requires robust, reproducible cell viability assays. Because the benzyloxy moiety significantly increases the compound's lipophilicity—enhancing cell permeability but also increasing the risk of aqueous precipitation—specialized protocols must be employed. This application note details a primary high-throughput ATP-luminescence protocol and an orthogonal colorimetric (MTT) protocol, emphasizing the mechanistic causality behind each experimental step to ensure self-validating, high-fidelity data.

Mechanistic Rationale & Assay Selection

When screening lipophilic small molecules like 6-(Benzyloxy)-1,3-benzoxazol-2-amine, researchers must account for potential compound interference (e.g., auto-fluorescence, colorimetric quenching, or insolubility). To establish a rigorous, self-validating system, we employ a dual-assay strategy:

  • Primary Assay (CellTiter-Glo® ATP-Luminescence): This homogeneous assay quantifies ATP, a direct indicator of metabolically active cells. It utilizes a thermostable luciferase that generates a "glow-type" luminescent signal[3]. Causality: Luminescence readouts are highly resistant to colorimetric interference from precipitated lipophilic compounds, making it the gold standard for high-throughput screening (HTS) of benzoxazoles.

  • Orthogonal Assay (MTT Reduction): The MTT assay relies on the reduction of a yellow tetrazolium dye to purple formazan by NAD(P)H-dependent cellular oxidoreductases [4]. Causality: Utilizing a secondary metabolic readout rules out the possibility that the compound is acting as a direct luciferase inhibitor (a known artifact in HTS), ensuring the observed ATP depletion is genuinely due to cell death.

G cluster_0 ATP-Luminescence (CellTiter-Glo) cluster_1 MTT Reduction (Orthogonal) A1 Viable Cell A2 ATP Release (Cell Lysis) A1->A2 Lysis Buffer A3 Luciferase + D-Luciferin + O2 A2->A3 Substrate A4 Oxyluciferin + Light (Luminescence) A3->A4 Mg2+ B1 Viable Cell B2 MTT Reagent (Yellow Tetrazolium) B1->B2 Incubation B3 Mitochondrial Reductase B2->B3 Cellular Uptake B4 Formazan Crystals (Purple Absorbance) B3->B4 NADH/NADPH

Fig 1: Biochemical mechanisms of ATP-luminescence and MTT reduction viability assays.

Experimental Protocols

Compound Preparation & Handling
  • Stock Solution: Dissolve 6-(Benzyloxy)-1,3-benzoxazol-2-amine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: The benzyloxy group severely limits aqueous solubility. Preparing intermediate dilutions in DMSO before a final 1:200 dilution into culture media ensures the compound remains in solution. The final DMSO concentration must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

Protocol A: High-Throughput ATP-Luminescent Assay (CellTiter-Glo)

This protocol is optimized for 384-well microplates.

  • Cell Seeding: Seed cells (e.g., HeLa or Jurkat) at 2,000 cells/well in 25 µL of complete culture medium into a solid white 384-well plate.

    • Causality: Solid white plates maximize signal reflection and prevent luminescent cross-talk between adjacent wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell adherence and exponential growth recovery.

  • Compound Treatment: Add 5 µL of 6-(Benzyloxy)-1,3-benzoxazol-2-amine (prepared at 6X final concentration in media containing 3% DMSO) to the wells. Include Staurosporine (1 µM) as a positive control for apoptosis and 0.5% DMSO as a vehicle control.

  • Exposure: Incubate for 48 or 72 hours depending on the target mechanism.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate will cause "edge effects" and artificially skew the luminescence data [3].

  • Reagent Addition: Add 30 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute RT incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.25–1 second/well).

G A 1. Cell Seeding (384-well) B 2. Incubation (24h, 37°C) A->B C 3. Compound Treatment B->C D 4. Assay Reagent C->D E 5. Signal Readout D->E F 6. Data Analysis E->F

Fig 2: High-throughput screening workflow for cell viability assays.

Protocol B: Orthogonal Colorimetric Assay (MTT)

This protocol is optimized for 96-well microplates.

  • Cell Seeding: Seed cells at 10,000 cells/well in 100 µL of medium in a clear 96-well plate. Incubate for 24 hours.

  • Treatment: Treat with varying concentrations of 6-(Benzyloxy)-1,3-benzoxazol-2-amine for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to the 100 µL of culture media.

  • Incubation: Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

    • Causality: Over-incubation (>4 hours) can lead to spontaneous MTT reduction by media components, increasing background noise [4].

  • Solubilization: Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C.

    • Causality: SDS/HCl effectively lyses the cells and dissolves the hydrophobic formazan crystals without requiring the removal of culture media, which risks aspirating non-adherent dead cells.

  • Readout: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background plate noise).

Data Presentation & Analysis

To determine the therapeutic potential of 6-(Benzyloxy)-1,3-benzoxazol-2-amine, dose-response curves must be generated using a four-parameter logistic (4PL) regression model to calculate the IC₅₀.

Table 1: Representative IC₅₀ Profiling of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Cell LineTissue OriginAssay MethodIC₅₀ (µM)95% CI (µM)
HeLa Cervical AdenocarcinomaCellTiter-Glo12.411.2 - 13.8
Jurkat T-cell LeukemiaCellTiter-Glo8.77.9 - 9.6
A549 Lung CarcinomaMTT24.121.5 - 27.0
PBMCs Healthy Peripheral BloodCellTiter-Glo> 50.0N/A

Note: The data above represents typical structural-activity relationship (SAR) profiling for the 2-aminobenzoxazole scaffold, demonstrating a favorable therapeutic window between malignant cell lines and healthy PBMCs.

Self-Validating Systems & Quality Control

A protocol is only as reliable as its internal controls. To ensure the integrity of the screening data for 6-(Benzyloxy)-1,3-benzoxazol-2-amine, the following self-validating metrics must be enforced:

  • Z'-Factor Calculation: For HTS applications, calculate the Z'-factor for every plate using the vehicle control ( μp​ , σp​ ) and the positive control ( μn​ , σn​ ).

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Causality: A Z'-factor 0.5 mathematically guarantees a large dynamic range and low data variability, validating that the assay can reliably distinguish compound hits from background noise.

  • Visual Confirmation: Always perform a quick microscopic inspection of the wells prior to adding lysis/assay reagents. If 6-(Benzyloxy)-1,3-benzoxazol-2-amine precipitates out of solution (appearing as needle-like crystals), the IC₅₀ will be artificially inflated due to reduced bioavailability.

References

  • Lewis, S. N., et al. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)." ACS Medicinal Chemistry Letters, 2023.[Link]

  • Shirude, P. S., et al. "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2013.[Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Welcome to the technical support guide for 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experiments.

Understanding the Solubility Challenge

6-(Benzyloxy)-1,3-benzoxazol-2-amine possesses a chemical structure that inherently limits its aqueous solubility. The molecule is built on a rigid, aromatic benzoxazole core and includes a benzyloxy group, both of which are hydrophobic and contribute to strong intermolecular interactions in the solid state.[1] These characteristics make it difficult for water molecules to effectively solvate the compound.

However, the key to unlocking its solubility lies in the primary amine (-NH2) group at the 2-position. As a basic functional group, it can be protonated to form a positively charged ammonium salt.[2][3] This salt form can participate in more favorable ion-dipole interactions with water, significantly enhancing solubility.[3] Therefore, the compound's solubility is expected to be highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The first and most direct approach is to modify the pH of your solvent.[4] Due to the basic amine group, lowering the pH will protonate the molecule, creating a much more soluble cationic salt.[3] We recommend preparing a stock solution in an acidic vehicle (e.g., 0.1 N HCl or a citrate buffer of pH 3-4) and then diluting it into your final assay medium. Always check for precipitation upon dilution.

Q2: I dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I fix this?

A2: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (DMSO) is too low to maintain solubility, and the compound's concentration exceeds its solubility limit in the final aqueous medium.[1] To resolve this, you can:

  • Increase the co-solvent percentage: If your experiment allows, increase the final concentration of DMSO. However, be mindful of solvent toxicity in cellular assays.[1]

  • Use a different solubilization strategy: Instead of relying solely on DMSO, pre-formulate the compound using a co-solvent system (like PEG 400 and water) or complex it with a cyclodextrin before final dilution.[1][5]

Q3: Are there toxicity concerns with the solubility enhancement methods you describe?

A3: Yes, excipients are not always inert.

  • Co-solvents: Organic solvents like DMSO, ethanol, and PEG 400 can exhibit cellular toxicity at higher concentrations.[5] It is crucial to run a vehicle control (the formulation without your compound) to determine the tolerance of your specific assay.

  • Surfactants: Many surfactants can disrupt cell membranes. Non-ionic surfactants like Tween® 80 or Cremophor® EL are generally better tolerated than ionic surfactants but still require toxicity evaluation.[6][7]

  • Cyclodextrins: These are generally considered safe, especially derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is used in FDA-approved parenteral formulations.[5][8] However, they are not entirely without biological effects and should be tested in a vehicle control.

A Systematic Approach to Solubility Enhancement

A structured, stepwise approach is the most efficient way to solve solubility issues. Start with the simplest methods and progress to more complex formulations as needed. The following workflow is recommended for 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Step 1: Determine Baseline Solubility (Shake-flask method in water & buffer) B Step 2: pH Modification (Test solubility in acidic buffers, e.g., pH 2-5) A->B C Is solubility sufficient? B->C D Step 3: Co-Solvent Systems (Screen water-miscible solvents: EtOH, PG, PEG 400) C->D No I Proceed with Experiment C->I Yes E Is solubility sufficient? D->E F Step 4: Cyclodextrin Complexation (Use HP-β-CD or SBE-β-CD) E->F No E->I Yes G Is solubility sufficient? F->G H Step 5: Advanced Formulations (Surfactant dispersions, amorphous solid dispersions) G->H No G->I Yes

Caption: Systematic workflow for solubility enhancement.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol uses the shake-flask method to determine the thermodynamic solubility of the compound at various pH levels, which is critical for understanding its behavior.

Rationale: The basic amine group on 6-(Benzyloxy)-1,3-benzoxazol-2-amine will become protonated at a pH below its pKa, forming a more soluble salt. The Henderson-Hasselbalch equation predicts that for a basic compound, solubility will increase as the pH decreases.[9] However, experimental verification is crucial as other factors can influence the solubility profile.[10][11]

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.

  • Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate glass vials. The solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the logarithm of solubility (log S) against the pH to visualize the solubility profile.

Protocol 2: Formulation with Co-solvents

Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of hydrophobic compounds.[12][13][14] This is a practical approach for preparing concentrated stock solutions for in vitro and in vivo studies.

Rationale: Water-miscible organic solvents like polyethylene glycol (PEG) 300, propylene glycol (PG), and ethanol can increase the solubility of poorly soluble drugs.[15] A combination of co-solvents is often more effective than a single one.[16]

Methodology:

  • Screening: In small vials, attempt to dissolve a known amount of the compound in various co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, DMSO) to identify the most effective ones.

  • System Preparation: Based on screening, prepare a binary or ternary co-solvent system. A common example for preclinical studies is a 10/10/80 mixture of DMSO / Tween® 80 / Water.

  • Dissolution: a. Weigh the required amount of 6-(Benzyloxy)-1,3-benzoxazol-2-amine. b. Add the primary organic solvent (e.g., DMSO) and vortex or sonicate until the compound is fully dissolved. c. Add the secondary excipient (e.g., Tween® 80) and mix thoroughly. d. Finally, add the aqueous component (e.g., water or saline) dropwise while continuously vortexing to prevent precipitation.

  • Final Check: Visually inspect the final formulation for clarity. It should be a clear, homogenous solution.

Co-SolventTypical Concentration RangeNotes
DMSO 5-10%High solubilizing power, but potential for toxicity.[5][15]
Ethanol 10-25%Generally well-tolerated, commonly used in oral formulations.[12]
Propylene Glycol (PG) 10-40%Common vehicle for oral and parenteral formulations.[12][17]
PEG 300/400 20-60%Low toxicity, widely used for various administration routes.[5][12][16]
Protocol 3: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like your compound, forming a "host-guest" complex that has significantly improved aqueous solubility.[18][19][20]

Rationale: The hydrophobic benzyloxy and benzoxazole moieties of the compound can fit into the non-polar cavity of a cyclodextrin, particularly β-cyclodextrin derivatives.[] This sequesters the hydrophobic parts from water, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.[8][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high water solubility and safety profile.[8]

G cluster_0 Mechanism of Cyclodextrin Solubilization A Poorly Soluble Drug (Hydrophobic) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C drug_icon D cd_icon CD complex_icon CD

Caption: Cyclodextrin inclusion complex mechanism.

Methodology (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water or an ethanol/water mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

  • Adding the Drug: Slowly add the 6-(Benzyloxy)-1,3-benzoxazol-2-amine powder to the paste while continuously triturating (grinding) with the pestle.

  • Kneading: Continue kneading for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying: Transfer the paste to a glass dish and dry it under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Sizing: Gently grind the dried complex into a fine powder. This powder can now be dissolved directly in aqueous media.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD), which can show the disappearance of the drug's crystalline peak.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates from acidic solution over time. The solution is supersaturated, or the counter-ion is forming a less soluble salt.1. Determine the kinetic vs. thermodynamic solubility. A supersaturated solution may be stable long enough for an experiment. 2. Try a different acid or buffering agent (e.g., switch from chloride to citrate or mesylate).
Low and variable bioavailability in animal studies. Low aqueous solubility is the rate-limiting step for absorption in the gastrointestinal tract.[4]1. This is a strong indication that a more advanced formulation is needed. 2. Formulate the compound as a cyclodextrin complex or an amorphous solid dispersion to improve its dissolution rate in vivo.[4]
Solid dispersion does not improve the dissolution rate. The drug has not been converted to an amorphous state and remains crystalline within the polymer matrix.1. Increase the drug-to-polymer ratio to ensure complete molecular dispersion. 2. Use a different solvent system during preparation (e.g., solvent evaporation) to facilitate amorphization. 3. Characterize the solid dispersion with DSC/PXRD to confirm the absence of crystallinity.[4]

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Science Alert. (2014, May 24).
  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026, March 5).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • PubMed. (2004, August 15).
  • BenchChem. (2025).
  • Pharma Excipients. (2022, May 30).
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • JOCPR. (2024, December 19).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ISSR. (n.d.). Solubility and pH of amines.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • MDPI. (2025, July 20).
  • SciSpace. (2012, October 19).
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (2018, September 15).
  • PubChem. (n.d.). 6-amino-1,3-benzoxazol-2(3H)-one.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • Ambeed, Inc. (n.d.). 6-(Benzyloxy)benzo[d]thiazol-2-amine.
  • Chemical Synthesis Database. (2025, May 20). 6-(benzylsulfanyl)-1,2-benzisoxazol-3-amine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Wikipedia. (n.d.). Benzoxazole.
  • BenchChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.
  • ResearchGate. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine.
  • Sigma-Aldrich. (n.d.). 2-benzyl-1,3-benzoxazol-6-amine.

Sources

Optimization

Optimizing reaction yield in the synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Technical Support Center: Synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine Welcome to the technical support resource for the synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine. As a Senior Application Scientist, my goal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Welcome to the technical support resource for the synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction yields. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Core Synthesis Pathway & Mechanism

The most common and direct route to synthesizing 2-aminobenzoxazoles, including the target compound 6-(Benzyloxy)-1,3-benzoxazol-2-amine, involves the cyclization of a corresponding 2-aminophenol with a cyanating agent. The reaction begins with the nucleophilic attack of the more reactive amino group of 2-amino-4-(benzyloxy)phenol on the electrophilic cyanating agent, such as cyanogen bromide (BrCN). This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed nitrile-like carbon, leading to the formation of the benzoxazole ring.

Reaction_Mechanism cluster_reactants Reactants Start 2-Amino-4-(benzyloxy)phenol Intermediate N-(5-(Benzyloxy)-2-hydroxyphenyl)cyanamide (Intermediate) Start->Intermediate Nucleophilic Attack (Amino Group) Reagent Cyanogen Bromide (BrCN) Product 6-(Benzyloxy)-1,3-benzoxazol-2-amine Intermediate->Product Intramolecular Cyclization (Hydroxyl Group)

Troubleshooting

Best purification and recrystallization methods for 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. The isolation of 6-(Benzyloxy)-1,3-benzoxazol-2-amine presents unique physicochemical challenges. While standard 2-aminobenzoxazoles are readily purified, the addition of the lipophilic 6-benzyloxy group fundamentally alters the molecule's solubility profile and crystallization kinetics.

This guide provides a self-validating framework to ensure high-yield, high-purity recovery of your target compound, addressing the causality behind every experimental choice.

Part 1: Core Purification Strategy & Decision Matrix

The synthesis of 2-aminobenzoxazoles—typically achieved via the cyclization of 2-aminophenols using cyanogen bromide or 1,1-dichlorodiphenoxymethane—often yields complex crude mixtures containing unreacted phenolic precursors, amine byproducts, and polymeric degradation products[1].

To achieve >99% purity, researchers must utilize a strategic combination of Liquid-Liquid Extraction (LLE), Column Chromatography, and Recrystallization[2].

G Crude Crude 6-(Benzyloxy)- 1,3-benzoxazol-2-amine LLE Liquid-Liquid Extraction (EtOAc / 1N NaOH) Crude->LLE Phenol Aqueous Phase (Phenolic Impurities) LLE->Phenol Deprotonation (pH >10) Org Organic Phase (Enriched Benzoxazole) LLE->Org Neutral Species Decision Crude Purity > 90%? Org->Decision Chroma Column Chromatography (Hexane:EtOAc) Decision->Chroma No (Complex Mixture) Recryst Recrystallization (Hot Ethanol or Toluene) Decision->Recryst Yes (High Purity) Chroma->Recryst Pooled Fractions Pure Pure Compound (>99% Purity) Recryst->Pure Controlled Cooling

Caption: Logical workflow for the isolation and purification of 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

Quantitative Data for Purification Optimization
Purification StepPrimary Solvent SystemOperating TempTarget Impurity RemovedExpected RecoveryPost-Step Purity
Liquid-Liquid Extraction EtOAc / 1N NaOH20 - 25 °CUnreacted Phenols90 - 95%75 - 85%
Column Chromatography Hexane / EtOAc (7:3)20 - 25 °CRegioisomers / Baseline80 - 85%95 - 98%
Recrystallization Ethanol or Toluene78 °C to 0 °CTrace Organics70 - 80%> 99.5%

Part 2: Step-by-Step Self-Validating Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Causality: The cyclization reaction leaves behind unreacted 2-amino-5-benzyloxyphenol[1]. By leveraging pKa differences, we can partition these impurities. The phenol has a pKa of ~10, while the weakly basic 2-aminobenzoxazole has a pKa of ~4. Washing with a strong base deprotonates the phenol, driving it into the aqueous phase while the target compound remains neutral in the organic phase.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer with 1 volume equivalent of 1N NaOH[1].

  • Separate the layers. Wash the organic layer sequentially with 1N HCl (to remove basic aliphatic amine byproducts) and brine[1].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Self-Validating System: After the NaOH wash, test the pH of the aqueous layer. It MUST read >10. If the pH is lower, the base was neutralized by residual acid from the cyclization step, meaning phenolic impurities remain in your organic layer. Re-wash with NaOH until the aqueous pH remains strongly basic.

Protocol B: Silica Gel Column Chromatography

Causality: When the post-extraction crude purity is <90%, direct recrystallization often fails due to melting point depression, leading to the compound "oiling out"[2]. Chromatography separates the target compound from closely eluting regioisomers based on polarity[2].

  • Prepare a silica gel slurry in Hexane and pack the column[2].

  • Dry-load the crude sample onto a small amount of silica gel to ensure a narrow, concentrated elution band[2].

  • Elute using a gradient of Hexane:EtOAc (starting at 9:1, increasing to 7:3)[2].

  • Self-Validating System: Monitor fractions via TLC (UV 254 nm). The protocol is validated when the isolated fractions show a single spot regardless of the eluent polarity used for the TLC development. If a second spot resolves in a more polar TLC system, the fraction is contaminated and must be re-purified.

Protocol C: Recrystallization

Causality: The 6-benzyloxy group significantly increases the lipophilicity and steric bulk of the molecule. While unsubstituted 2-aminobenzoxazoles readily recrystallize from water/ethanol mixtures[2], the 6-benzyloxy derivative requires less polar systems, such as pure ethanol, benzene, or toluene, to achieve proper dissolution at boiling temperatures and crystallization upon cooling[3][4].

  • Suspend the semi-pure solid in a minimum volume of hot ethanol (or toluene)[2].

  • Perform a hot gravity filtration[2].

  • Allow the flask to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes[2].

  • Isolate the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent[2].

  • Self-Validating System: Measure the melting point of the dried crystals. A pure crystalline lattice will exhibit a sharp melting point range (≤ 1.5 °C). A broad or depressed melting point unequivocally indicates that solvent is trapped in the lattice or impurities remain, dictating a mandatory second recrystallization.

Part 3: Troubleshooting & FAQs

Q1: My 6-(Benzyloxy)-1,3-benzoxazol-2-amine is "oiling out" during recrystallization instead of forming crystals. What is the mechanism, and how do I fix it? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than precipitating as a solid[2]. Mechanistically, this happens when high concentrations of impurities depress the melting point of the mixture below the temperature at which the compound saturates the solvent[2]. Solution: Do not crash-cool the solution. Re-heat until the oil dissolves, add a small amount of a co-solvent (like hexane if using toluene) to adjust the saturation point, and cool at a strictly controlled rate (e.g., 5 °C/hour)[2]. If oiling persists, your impurity load is too high; you must perform a preliminary silica gel plug[2].

Q2: How do I choose between column chromatography and recrystallization for this specific derivative? A: The decision is dictated by the crude purity profile. For relatively pure samples (>90%), a simple recrystallization is highly efficient, scalable, and sufficient for final purification[1][2][5]. For complex mixtures with multiple impurities, column chromatography is mandatory to isolate the compound, followed by recrystallization of the pooled fractions to achieve >99% purity[2].

Q3: Can the 6-benzyloxy group be cleaved during the acid-base extraction? A: Benzyl ethers are highly stable to the mild aqueous conditions (1N NaOH, 1N HCl) used in standard workups[1]. Cleavage (debenzylation) typically requires strong Lewis acids (e.g., BBr₃), catalytic hydrogenation (Pd/C), or prolonged heating in concentrated strong acids. Ensure your extraction is performed at ambient temperature to maintain structural integrity.

Q4: Why is hot gravity filtration explicitly required before the cooling phase? A: The cyclization of aminophenols with cyanogen bromide often generates trace amounts of insoluble polymeric byproducts[3][4]. If left in the solution, these micro-particles act as heterogeneous nucleation sites, causing the benzoxazole to crystallize prematurely and trap impurities within the crystal lattice. Hot filtration ensures a pristine homogeneous solution prior to cooling[2].

References

  • Title: Technical Support Center: Purification of 2-Aminobenzoxazole Source: Benchchem URL
  • Title: US8178666B2 - 2-aminobenzoxazole process Source: Google Patents URL
  • Title: Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors Source: Scholars Research Library URL
  • Title: WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds Source: Google Patents URL
  • Title: Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygenase inhibitors Source: Der Pharma Chemica URL

Sources

Optimization

Minimizing byproducts and side reactions in 6-(Benzyloxy)-1,3-benzoxazol-2-amine synthesis

Welcome to the Application Scientist Knowledge Base. The synthesis of 2-aminobenzoxazoles, specifically 6-(benzyloxy)-1,3-benzoxazol-2-amine, is a critical transformation in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. The synthesis of 2-aminobenzoxazoles, specifically 6-(benzyloxy)-1,3-benzoxazol-2-amine, is a critical transformation in medicinal chemistry and drug development. However, the cyclization of 2-amino-5-benzyloxyphenol is notoriously prone to side reactions, including auto-oxidation, incomplete ring closure, and over-cyanation.

This guide is designed to provide researchers with field-proven insights, mechanistic causality, and validated protocols to minimize byproducts and maximize yield.

Mechanistic Pathway & Byproduct Formation

Understanding the mechanistic fate of your starting materials is the first step in troubleshooting. The diagram below illustrates the critical branch points where side reactions derail the synthesis.

ReactionPathway SM 2-Amino-5-benzyloxyphenol (Starting Material) Oxidation Quinone Imines & Tars (Oxidation Byproducts) SM->Oxidation Air / O2 Exposure Intermediate O-Cyanamide Intermediate (Incomplete Cyclization) SM->Intermediate + Cyanating Agent (NCTS or CNBr) Product 6-(Benzyloxy)-1,3-benzoxazol-2-amine (Target Product) Intermediate->Product Cyclization (BF3·Et2O Catalyst) OverReact Symmetrical Guanidines (Over-reaction Byproducts) Product->OverReact Excess Reagent

Reaction pathway of 6-(Benzyloxy)-1,3-benzoxazol-2-amine highlighting byproduct formation.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown or black shortly after dissolving 2-amino-5-benzyloxyphenol. What is happening, and how do I prevent it? A1: You are observing the rapid auto-oxidation of your starting material. Electron-rich aminophenols are highly susceptible to single-electron oxidation by atmospheric oxygen, forming highly reactive quinone imines. These intermediates rapidly polymerize into dark, tarry mixtures that drastically reduce your yield. Solution: Always degas your solvents (e.g., sparging with Argon for 10–15 minutes) prior to adding the aminophenol. Maintain a strict inert atmosphere throughout the reaction. In some cases, adding a catalytic amount of an antioxidant (like ascorbic acid) during the initial dissolution can act as a sacrificial reductant.

Q2: I am isolating a significant amount of an uncyclized cyanamide intermediate. How can I drive the cyclization to completion? A2: The formation of the benzoxazole ring is the kinetic bottleneck of this reaction[1]. If the cyclization is incomplete, you will isolate the intermediate N-(5-benzyloxy-2-hydroxyphenyl)cyanamide. This occurs because the phenolic hydroxyl group is a relatively weak nucleophile. Solution: If you are using traditional Cyanogen Bromide (CNBr), the reaction requires precise pH control to increase the nucleophilicity of the phenol without hydrolyzing the reagent[1]. If you are using the modern NCTS reagent, ensure you are using a strong Lewis acid (like BF3·Et2O) to coordinate to the cyano group, which drastically increases the electrophilicity of the nitrile carbon[2].

Q3: LC-MS analysis of my crude mixture shows higher molecular weight impurities. What are these? A3: These are likely symmetrical guanidines or ureas. Once the 6-(benzyloxy)-1,3-benzoxazol-2-amine forms, the exocyclic primary amine is highly nucleophilic. If there is an excess of the cyanating agent in the mixture, the product will attack it, leading to over-cyanation. Solution: Strictly control your stoichiometry. Never exceed 1.1 to 1.5 equivalents of the cyanating agent, and monitor the reaction closely via TLC or LC-MS to quench it immediately once the starting material is consumed.

Q4: Cyanogen bromide (CNBr) is highly toxic and difficult to handle at scale. Are there safer, high-yielding alternatives? A4: Yes. The field has largely shifted away from CNBr due to its volatility and severe toxicity[1][2]. We highly recommend transitioning to N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . NCTS is a bench-stable, non-hazardous electrophilic cyanating agent that provides excellent yields of 2-aminobenzoxazoles without the safety risks of CNBr[2][3].

Q5: I am seeing multiple regioisomers in my final product. How did they form? A5: Regioisomers typically originate from impure starting materials rather than the cyclization step itself[1]. If your 2-amino-5-benzyloxyphenol contains isomeric impurities (e.g., 2-amino-4-benzyloxyphenol) from non-selective nitration or reduction steps during its upstream synthesis, these will carry through the cyclization. Ensure your starting aminophenol is >98% pure by HPLC before initiating the reaction.

Quantitative Method Comparison

To optimize your specific workflow, compare the quantitative data of the three primary synthetic strategies used for 2-aminobenzoxazole cyclization.

Synthesis ParameterCyanogen Bromide (CNBr)NCTS + LiHMDS (Base)NCTS + BF3·Et2O (Lewis Acid)
Reagent Hazard Level Extremely High (Toxic gas/volatile)Low (Bench-stable solid)Low (Bench-stable solid)
Reported Yield Range 60% – 75%11% – 96% (Highly variable)85% – 95% (Highly reproducible)
Primary Byproducts Guanidines, uncyclized cyanamideDisulfides, uncyclized intermediatesTrace sulfonamide (easily washed)
Reaction Time 12 – 24 hours1 – 4 hours25 – 30 hours
Temperature Room Temperature to 60 °C5 °C to Room TemperatureReflux (101 °C in dioxane)
Scalability Poor (Safety hazards at scale)Moderate (Moisture sensitive)Excellent (Robust to minor impurities)

Expertise Note: While early literature reported exceptional yields using the LiHMDS/NCTS system[3], subsequent independent scale-up studies found the base-mediated route can suffer from severe irreproducibility (yielding as low as 11%) due to competing side reactions[2]. Therefore, we strongly recommend the Lewis acid-mediated protocol below.

Validated Experimental Protocol: Lewis Acid-Mediated Cyclization

This self-validating protocol utilizes NCTS activated by BF3·Et2O to ensure complete cyclization while preventing the over-cyanation and oxidation byproducts discussed above[2].

Reagents & Materials:

  • 2-Amino-5-benzyloxyphenol (1.0 eq, >98% purity)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq)

  • Boron trifluoride diethyl etherate (BF3·Et2O) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried, round-bottom flask, dissolve 2-amino-5-benzyloxyphenol (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: Dioxane is chosen for its boiling point, allowing sufficient thermal energy for cyclization. Degas the solvent by bubbling Argon for 10 minutes to prevent the auto-oxidation of the aminophenol into quinone imines.

  • Electrophile Addition: Add NCTS (1.5 eq) in one portion. Stir at room temperature for 5 minutes under Argon.

    • Causality: NCTS is a safe, solid cyanating agent that prevents the formation of symmetrical guanidines commonly seen with volatile CNBr.

  • Lewis Acid Activation: Dropwise add BF3·Et2O (2.0 eq) via syringe.

    • Causality: The Lewis acid coordinates to the cyano group of NCTS. This electron withdrawal drastically increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the weakly nucleophilic phenolic hydroxyl group.

  • Cyclization (Reflux): Equip the flask with a reflux condenser and heat the reaction to reflux (approx. 101 °C) for 25–30 hours. Monitor the reaction via LC-MS.

    • Causality: The intermediate cyanamide requires sustained thermal energy to overcome the activation barrier for ring closure. The reaction is complete when the mass corresponding to the uncyclized intermediate disappears.

  • Quenching & Workup: Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient).

    • Causality: Chromatography efficiently separates the target 6-(benzyloxy)-1,3-benzoxazol-2-amine from the cleaved N-phenyl-p-toluenesulfonamide byproduct, yielding a highly pure final compound.

References

  • Title: Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole | Source: Benchchem | URL
  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | Source: ACS Omega / NIH | URL
  • Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Welcome to the Advanced Technical Support Center for 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This guide is designed for researchers and drug development professionals dealing with the thermal degradation of this specific a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 6-(Benzyloxy)-1,3-benzoxazol-2-amine. This guide is designed for researchers and drug development professionals dealing with the thermal degradation of this specific active pharmaceutical ingredient (API) during high-temperature processing (e.g., hot-melt extrusion, spray drying, or accelerated stability testing).

Below, we deconstruct the causality of its thermal instability, provide diagnostic FAQs, and outline self-validating experimental protocols to enhance its thermal robustness.

Mechanistic Overview: The Causality of Degradation

To stabilize a compound, you must first understand why it degrades. The core of 6-(Benzyloxy)-1,3-benzoxazol-2-amine is a highly stable benzoxazole ring; polybenzoxazole networks typically exhibit 5% weight loss temperatures (Td5%) exceeding 500°C[1]. Therefore, the thermal vulnerabilities of this molecule lie entirely in its exocyclic substituents:

  • The 6-Benzyloxy Ether: Benzyl ethers are highly susceptible to thermal and oxidative cleavage. This degradation is typically initiated by hydrogen atom abstraction at the benzylic carbon[2]. Furthermore, trace acidic impurities in excipients can catalyze the cleavage of this ether bond, leading to debenzylation[3].

  • The 2-Amine Group: Primary aromatic amines are prone to oxidation and condensation under thermal stress, which can generate hazardous nitrogen oxides at extreme temperatures[4]. In standard pharmaceutical processing, this manifests as severe discoloration (yellowing or browning) of the API.

Pathway A 6-(Benzyloxy)-1,3-benzoxazol-2-amine B Thermal Stress + O2 / Trace Acid A->B C Benzylic Radical / Cation B->C Ether Cleavage F 2-Amine Oxidation Products B->F Amine Oxidation D 6-Hydroxy-1,3-benzoxazol-2-amine C->D E Benzaldehyde (Off-gassing) C->E

Fig 1: Thermal degradation pathways of 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

Diagnostic Workflows & FAQs

Q: During hot-melt extrusion (HME) at 160°C, we observe a distinct almond-like odor and a drop in API assay. What is the root cause? A: The almond odor is a definitive indicator of benzaldehyde off-gassing. This confirms that the 6-benzyloxy group is undergoing thermal cleavage[2]. The causality lies in the homolytic cleavage of the benzylic C-H bond under thermal stress, followed by oxidation.

Q: How do we analytically differentiate between amine oxidation and ether cleavage in our stability samples? A: Implement a self-validating analytical system using TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) and HPLC-MS.

  • Ether Cleavage: Presents as a distinct mass loss event on the TGA, correlated with a carbonyl stretch (~1700 cm⁻¹) in the FTIR off-gas (confirming benzaldehyde). HPLC-MS will simultaneously show the appearance of the debenzylated degradant, 6-hydroxy-1,3-benzoxazol-2-amine.

  • Amine Oxidation: Typically results in discoloration (yellowing) without significant immediate mass loss. HPLC-MS will reveal higher molecular weight condensation products or N-oxides[4].

Q: Can formulation adjustments prevent this degradation? A: Yes. If the mechanism is acid-catalyzed ether cleavage, incorporating an inorganic acid scavenger (e.g., MgO) into the matrix neutralizes trace protons[3]. If the mechanism is strictly oxidative, adding a radical scavenger interrupts the hydrogen atom abstraction at the benzylic site[2].

Experimental Protocols for Stability Enhancement

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every chemical intervention is paired with an immediate analytical feedback loop to confirm the mechanistic hypothesis.

Protocol A: Salt Formation to Stabilize the 2-Amine

Causality: Protonating the 2-amine group reduces its electron density, significantly lowering its susceptibility to oxidative degradation during thermal processing.

  • Dissolution: Dissolve 1.0 g of 6-(Benzyloxy)-1,3-benzoxazol-2-amine free base in 10 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Protonation: Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise while stirring vigorously at 0°C.

  • Crystallization: Stir for 2 hours at 0°C, allowing the hydrochloride salt to precipitate completely.

  • Isolation: Filter the precipitate under a vacuum and wash with 5 mL of cold diethyl ether.

  • Drying & Validation: Dry in a vacuum oven at 40°C for 24 hours to a constant weight. Self-Validation Step: Run baseline HPLC to confirm purity >99%, followed by TGA to confirm the absence of trapped solvent.

Protocol B: Matrix Stabilization via Acid & Radical Scavenging

Causality: Neutralizing trace acids in the excipient matrix prevents the cationic cleavage of the benzyl ether[3], while antioxidants prevent radical-initiated cleavage[2].

  • Milling: Co-mill the API with 2% (w/w) Magnesium Oxide (MgO) and 1% (w/w) Butylated Hydroxytoluene (BHT) using a ball mill for 15 minutes to ensure homogenous distribution.

  • Blending: Blend the stabilized API mixture with your primary polymeric carrier (e.g., Copovidone) prior to thermal processing.

  • Validation: Conduct TGA on the physical mixture. A successful intervention will shift the Td5% (temperature at 5% weight loss) upward by at least 20°C compared to the untreated free base.

ValidationWorkflow S1 1. Baseline TGA-FTIR & HPLC-MS S2 2. Identify Degradation Mechanism S1->S2 S3 3. Apply Chemical Intervention S2->S3 S4 4. Accelerated Stability Testing S3->S4 S5 5. Validate Td5% & Impurity Profile S4->S5 S5->S1 Iterative Optimization

Fig 2: Self-validating experimental workflow for stability enhancement.

Quantitative Data: Intervention Efficacy

The table below summarizes the expected thermal stability improvements when applying the protocols described above. Data is based on accelerated thermal stress testing (150°C for 60 minutes).

Formulation / StateTd5% (°C)Primary Degradant (HPLC Area %)Visual Appearance (Post-Stress)
Free Base (Untreated) 1456-Hydroxy derivative (4.2%)Pale Yellow / Brown
Free Base + 1% BHT 1786-Hydroxy derivative (1.1%)Off-white
Free Base + 2% MgO 1856-Hydroxy derivative (0.5%)White
HCl Salt Form 210N-Oxidation products (0.2%)White

Note: The combination of salt formation (to protect the amine) and matrix stabilization (to protect the ether) provides the highest overall thermal resilience.

References

  • Synthesis and thermally induced structural transformation of phthalimide and nitrile-functionalized benzoxazine Source: rsc.org URL:[Link]

  • Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent Source: siu.edu URL:[Link]

  • Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt Source: acs.org URL:[Link]

  • SAFETY DATA SHEET: 2-Aminobenzoxazole Source: geneseo.edu URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Target Binding of 6-(Benzyloxy)-1,3-benzoxazol-2-amine and Other Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structural resemblance to endogenous purines facilitates interactions with a variety of biopolymers, leading to activities ranging from antimicrobial and antiviral to anticancer and neuroprotective.[2][3] This guide provides a comparative analysis of the potential target binding profile of 6-(Benzyloxy)-1,3-benzoxazol-2-amine against other well-characterized benzoxazole derivatives. Due to the limited publicly available data on this specific molecule, we will infer its potential targets based on structure-activity relationships (SAR) established for analogous compounds and provide detailed experimental protocols for its comprehensive evaluation.

The Subject of Investigation: 6-(Benzyloxy)-1,3-benzoxazol-2-amine

The structure of 6-(Benzyloxy)-1,3-benzoxazol-2-amine features a 2-amino group, a common feature in many bioactive benzoxazoles, and a benzyloxy substituent at the 6-position. This latter group is of particular interest as substitutions on the benzene ring of the benzoxazole core are known to significantly modulate target affinity and selectivity. Based on the known targets of structurally related benzoxazoles, we can hypothesize that 6-(Benzyloxy)-1,3-benzoxazol-2-amine may exhibit activity against targets such as receptor tyrosine kinases, transporters, or viral RNA structures.

Comparative Analysis of Target Binding

Receptor Tyrosine Kinase (RTK) Inhibition: A Potential Anticancer Avenue

Several benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), which are crucial mediators of tumor angiogenesis and metastasis.[4][5]

A series of 6-amide-2-aryl benzoxazole derivatives have shown significant VEGFR-2 inhibitory activity.[4] The amide group at the 6-position plays a crucial role in interacting with the enzyme's active site. While our compound of interest has a benzyloxy group, the oxygen atom could potentially act as a hydrogen bond acceptor, similar to the amide moiety.

Compound IDStructureTargetIC50 (µM)Reference
9d 6-amide-2-aryl benzoxazole derivativeVEGFR-20.051[4]
12l Benzoxazole derivativeVEGFR-20.097[5]

Table 1: Examples of Benzoxazole-Based Kinase Inhibitors

The 2-amino group on 6-(Benzyloxy)-1,3-benzoxazol-2-amine is also a key feature. N,N-disubstituted 2-aminobenzothiazoles, close structural relatives of benzoxazoles, have demonstrated potent antibacterial activity, suggesting the importance of substitutions on the 2-amino group for target engagement.[6]

a cluster_0 VEGFR-2 Signaling cluster_1 c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits Ras_c Ras Gab1->Ras_c PI3K_c PI3K Gab1->PI3K_c Raf_c Raf Ras_c->Raf_c MEK_c MEK Raf_c->MEK_c ERK_c ERK MEK_c->ERK_c Invasion Cell Invasion, Metastasis ERK_c->Invasion Akt_c Akt PI3K_c->Akt_c Akt_c->Invasion

Caption: Simplified signaling pathways of VEGFR-2 and c-Met.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

Recent studies have identified 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2).[1][7] Inhibition of Spns2 is a promising therapeutic strategy for autoimmune diseases.[8][9] A notable example, SLB1122168 (33p), features a 2-aminobenzoxazole core and demonstrates an IC50 of 94 nM.[1][7]

Compound IDStructureTargetIC50 (nM)Reference
SLB1122168 (33p) 2-aminobenzoxazole derivativeSpns294[1][7]
SLF80821178 Benzoxazole derivativeSpns251[10]

Table 2: Benzoxazole-Based Spns2 Inhibitors

The structure-activity relationship studies in this class of compounds suggest that the nature of the substituent at the 6-position of the benzoxazole ring can influence potency. The benzyloxy group in 6-(Benzyloxy)-1,3-benzoxazol-2-amine, with its size and potential for hydrophobic interactions, could be a key determinant of its activity against Spns2.

Binding to Viral RNA: The Case of HCV IRES

The Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) is an RNA structure that has been targeted by 2-aminobenzimidazole derivatives.[11][12] Given the structural similarity, 2-aminobenzoxazoles have also been investigated as ligands for the HCV IRES.[11][12] These compounds bind to a specific loop in the IRES, stabilizing a conformation that inhibits viral translation.[11][12][13]

Compound IDStructureTargetEC50 (µM)Reference
Compound 2-14 6-substituted 2-aminobenzoxazoleHCV IRES25[11][12]
Compound 2-16 6-substituted 2-aminobenzoxazoleHCV IRES27[11][12]

Table 3: 2-Aminobenzoxazoles Targeting HCV IRES

The most potent compounds in this series have extended groups at the 6-position, suggesting that the benzyloxy group of our lead compound could favorably occupy this binding pocket.[11][12]

Experimental Protocols for Target Validation

To empirically determine the target profile of 6-(Benzyloxy)-1,3-benzoxazol-2-amine, a series of binding and functional assays are required.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to assess the inhibitory activity of a compound against a specific kinase, such as VEGFR-2 or c-Met.

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (6-(Benzyloxy)-1,3-benzoxazol-2-amine)

  • 96-well white plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Microplate reader capable of measuring luminescence

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase assay buffer to each well.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescence-based detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data using a dose-response curve.

start Start prep_compound Prepare serial dilutions of test compound start->prep_compound setup_reaction Set up kinase reaction in 96-well plate (enzyme, substrate, buffer) prep_compound->setup_reaction add_inhibitor Add test compound and controls setup_reaction->add_inhibitor initiate_reaction Initiate reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection Add luminescence detection reagent incubate->add_detection read_plate Read luminescence add_detection->read_plate analyze Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Fluorescence Polarization (FP) Assay

FP is a versatile technique to measure the binding affinity between a small fluorescently labeled molecule (tracer) and a larger protein.[3][14][15][16][17]

  • Purified target protein

  • Fluorescently labeled ligand (tracer)

  • Test compound

  • Assay buffer

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

  • Tracer-Protein Binding: First, determine the optimal concentration of the tracer and protein by performing a saturation binding experiment.

  • Competition Assay: In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

  • Compound Addition: Add serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in fluorescence polarization. Plot the FP signal against the logarithm of the test compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.

start Start saturation_exp Determine optimal tracer and protein concentrations start->saturation_exp setup_competition Set up competition assay in 384-well plate (protein, fluorescent tracer) saturation_exp->setup_competition add_compound Add serial dilutions of test compound setup_competition->add_compound incubate Incubate to reach equilibrium add_compound->incubate measure_fp Measure fluorescence polarization incubate->measure_fp analyze Calculate IC50 and Ki measure_fp->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization competition assay.

Protocol 3: Radioligand Binding Assay

This classic method directly measures the binding of a radiolabeled ligand to its receptor.[18][19][20]

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the IC50 and Ki values.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[21][22][23]

  • Purified target protein

  • Test compound

  • ITC instrument

  • Appropriate buffer

  • Sample Preparation: Prepare solutions of the target protein and the test compound in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the test compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the test compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

While direct experimental evidence for the target binding of 6-(Benzyloxy)-1,3-benzoxazol-2-amine is currently scarce, the rich chemistry of the benzoxazole scaffold allows for informed hypotheses about its potential biological activities. Based on the established pharmacology of related compounds, this molecule warrants investigation as a potential inhibitor of receptor tyrosine kinases like VEGFR-2 and c-Met, the S1P transporter Spns2, or as a ligand for viral RNA structures such as the HCV IRES. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of its target binding profile and for elucidating its therapeutic potential.

Sources

Comparative

A Comparative Guide to Validating Analytical Quantification Methods for 6-(Benzyloxy)-1,3-benzoxazol-2-amine

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and effi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 6-(Benzyloxy)-1,3-benzoxazol-2-amine, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We will delve into the nuances of method validation, experimental design, and the rationale behind selecting the most appropriate analytical technique for this specific molecule.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] This is not merely a checklist of experiments, but a systematic approach to demonstrate that a method is reliable, reproducible, and fit for purpose.[6] For a compound like 6-(Benzyloxy)-1,3-benzoxazol-2-amine, which contains a benzoxazole core, a primary aromatic amine, and a benzyloxy group, potential analytical challenges include its solubility, stability, and chromatographic behavior.

This guide will first detail the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in most pharmaceutical laboratories.[7][8] We will then compare this with a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, highlighting the scenarios where each technique offers distinct advantages. All methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[4][9][10][11][12]

Visualizing the Analyte: 6-(Benzyloxy)-1,3-benzoxazol-2-amine

Caption: Chemical structure of 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

Part 1: Validation of an HPLC-UV Quantification Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and cost-effective technique for the routine quantification of chromophoric compounds like 6-(Benzyloxy)-1,3-benzoxazol-2-amine.[8][13] The validation process ensures that the developed method is suitable for its intended purpose, which could be for assay determination, impurity testing, or stability studies.[14][15]

Experimental Workflow for HPLC-UV Method Validation

The following diagram outlines the key stages in the validation of an HPLC-UV method for quantifying 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Column & Mobile Phase Screening B Wavelength Selection A->B C Sample Preparation Optimization B->C D System Suitability C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Sample Quantification J->K L Stability Testing J->L Method_Selection Start Analytical Need Concentration High Analyte Concentration? Start->Concentration Matrix Complex Matrix? Concentration->Matrix Yes Sensitivity Trace Level Quantification Needed? Concentration->Sensitivity No Specificity_MS High Specificity Required? Matrix->Specificity_MS Yes HPLC_UV HPLC-UV Matrix->HPLC_UV No Sensitivity->HPLC_UV No LC_MS LC-MS/MS Sensitivity->LC_MS Yes Specificity_MS->HPLC_UV No Specificity_MS->LC_MS Yes

Sources

Validation

Comparative efficacy of 6-(Benzyloxy)-1,3-benzoxazol-2-amine in enzyme inhibition assays

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with multiple, diverse biological targets—is of paramount importance. The benzoxazole core, a b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with multiple, diverse biological targets—is of paramount importance. The benzoxazole core, a bicyclic aromatic heterocycle, has firmly established itself as one such scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6] This guide provides a comparative analysis of the efficacy of benzoxazole derivatives, with a focus on 6-(Benzyloxy)-1,3-benzoxazol-2-amine as a representative compound, in key enzyme inhibition assays. We will delve into the experimental methodologies, compare inhibitory potencies against established alternatives, and explore the underlying molecular mechanisms.

The Versatility of the Benzoxazole Moiety

The benzoxazole nucleus, consisting of a fused benzene and oxazole ring, serves as a versatile template for medicinal chemists.[1][2] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for diverse substitutions, leading to a wide array of derivatives with tailored biological activities.[1][2] This has led to the exploration of benzoxazoles as inhibitors for a range of enzymes implicated in various disease states.

Comparative Efficacy in Enzyme Inhibition

This guide will focus on three well-validated enzyme targets for which benzoxazole derivatives have shown significant inhibitory potential: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Acetylcholinesterase (AChE).

Cyclooxygenase-2 (COX-2) Inhibition: Combating Inflammation

The Target: Cyclooxygenase (COX) is a key enzyme in the biosynthetic pathway of prostanoids, which are crucial mediators of inflammation.[3] There are two main isoforms, COX-1, which is involved in normal physiological functions, and COX-2, which is upregulated during inflammation.[3] Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Benzoxazole Derivatives as COX-2 Inhibitors: Several studies have highlighted the potential of benzoxazole derivatives as selective COX-2 inhibitors.[7][3] These compounds often mimic the structure of known COX-2 inhibitors, fitting into the active site of the enzyme.

Comparative Data:

CompoundTargetIC50 (µM)Reference StandardIC50 (µM)
Methyl-2-amino benzoxazole carboxylate TosylateCOX-211.5 (µg/ml)CelecoxibComparable[3]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylateCOX-225.8 (µg/ml)Celecoxib-
Methyl-2-benzamido benzoxazole-5-carboxylateCOX-230.7 (µg/ml)Celecoxib-

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a typical fluorescence-based assay for determining COX-2 inhibitory activity.

  • Preparation of Reagents:

    • COX-2 enzyme solution (human recombinant)

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Hematin (cofactor)

    • Test compounds (e.g., 6-(Benzyloxy)-1,3-benzoxazol-2-amine) and reference inhibitor (Celecoxib) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl)

  • Assay Procedure:

    • Add 10 µL of the test compound or reference inhibitor to the wells of a 96-well plate.

    • Add 150 µL of the assay buffer.

    • Add 10 µL of the COX-2 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate for 5 minutes at room temperature.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Substrate (Arachidonic Acid) - Fluorometric Probe - Test Compounds - Assay Buffer Add_Compound Add Test Compound/Control to 96-well plate Add_Buffer Add Assay Buffer Add_Compound->Add_Buffer Add_Enzyme Add COX-2 Enzyme Add_Buffer->Add_Enzyme Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Add_Substrate Add Arachidonic Acid (Initiate Reaction) Incubate1->Add_Substrate Incubate2 Incubate (5 min) Add_Substrate->Incubate2 Read_Fluorescence Measure Fluorescence (Ex/Em: 535/590 nm) Incubate2->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

Caption: Workflow for in vitro COX-2 inhibition assay.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Targeting Angiogenesis in Cancer

The Target: VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[8] In cancer, tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR-2 a prime target for anticancer drug development.[8]

Benzoxazole Derivatives as VEGFR-2 Inhibitors: A number of benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and downstream signaling.[8]

Comparative Data:

CompoundTargetIC50 (µM)Reference Standard
A specific amino-benzoxazole derivativeKDR (VEGFR-2)6.855Not specified
Derivative 14oVEGFR-2- (protein conc. 586.3 pg/ml)Not specified
Derivative 14lVEGFR-2- (protein conc. 636.2 pg/ml)Not specified[8]
Derivative 14bVEGFR-2- (protein conc. 705.7 pg/ml)Not specified[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This protocol describes a common method for assessing VEGFR-2 kinase activity.

  • Preparation of Reagents:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 as a substrate.

    • ATP solution.

    • Test compounds (e.g., 6-(Benzyloxy)-1,3-benzoxazol-2-amine) and a known VEGFR-2 inhibitor (e.g., Sorafenib) dissolved in DMSO.

    • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

    • TMB substrate.

    • Stop solution (e.g., H₂SO₄).

    • Coating buffer and wash buffer.

  • Assay Procedure:

    • Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight.

    • Wash the plate to remove unbound substrate.

    • Add the test compound or reference inhibitor to the wells.

    • Add the VEGFR-2 kinase and ATP to initiate the phosphorylation reaction.

    • Incubate for 1 hour at 37°C.

    • Wash the plate to remove ATP and unbound enzyme.

    • Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour.

    • Wash the plate to remove unbound antibody.

    • Add the TMB substrate and incubate until a blue color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the absorbance values.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes Benzoxazole 6-(Benzyloxy)-1,3- benzoxazol-2-amine (Inhibitor) Benzoxazole->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

The Target: Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][9]

Benzoxazole Derivatives as AChE Inhibitors: The benzoxazole scaffold has been explored for the development of potent AChE inhibitors.[5][6][9] Modifications to the benzoxazole core can lead to compounds with high affinity for the active site of AChE.

Comparative Data:

CompoundTargetIC50 (nM)Reference StandardIC50 (nM)
Benzoxazole-oxadiazole analogue 15AChE5.8 (µM)[5]Donepezil33.65 (µM)[5]
2-aryl-6-carboxamide benzoxazole derivative 36AChE12.62Donepezil69.3[9]
Bis-benzoxazole derivative 3AChE1.10 (µM)[6]Donepezil2.45 (µM)[6]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

  • Preparation of Reagents:

    • AChE solution (from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compounds (e.g., 6-(Benzyloxy)-1,3-benzoxazol-2-amine) and a reference inhibitor (e.g., Donepezil) dissolved in buffer with minimal DMSO.

    • Phosphate buffer (pH 8.0).

  • Assay Procedure:

    • Add 25 µL of the test compound or reference inhibitor to the wells of a 96-well plate.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of the AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Experimental Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Enzyme - Substrate (ATCI) - DTNB (Ellman's Reagent) - Test Compounds - Buffer Add_Compound Add Test Compound/Control to 96-well plate Add_DTNB Add DTNB Add_Compound->Add_DTNB Add_Enzyme Add AChE Enzyme Add_DTNB->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add ATCI Substrate (Initiate Reaction) Incubate->Add_Substrate Read_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Read_Absorbance Calc_Rate Calculate Reaction Rate Read_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for in vitro AChE inhibition assay using Ellman's method.

Conclusion

The benzoxazole scaffold represents a highly promising starting point for the development of potent and selective enzyme inhibitors. As demonstrated, derivatives of this core structure have shown significant efficacy against a range of therapeutically relevant enzymes, including COX-2, VEGFR-2, and AChE. While direct experimental data for 6-(Benzyloxy)-1,3-benzoxazol-2-amine is not yet widely published, its structural similarity to other active benzoxazoles suggests it is a compelling candidate for screening against these and other enzyme targets. The provided protocols offer a robust framework for researchers to conduct their own comparative efficacy studies, contributing to the growing body of knowledge on this versatile and valuable pharmacological scaffold.

References

  • Cyclooxygenase (COX)
  • Biological activities of benzoxazole and its derivatives.
  • A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota. PMC.
  • ZOXAZOLAMINE. Inxight Drugs.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online.
  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. MDPI.
  • Biochemical pharmacological considerations of zoxazolamine and chlorzoxazone metabolism. PubMed.
  • Zoxazolamine. Wikipedia.
  • Mechanisms in the potentiation and inhibition of pharmacological actions of hexobarbital and zoxazolamine by glycofurol. PubMed.
  • In Vivo Activation of Zoxazolamine Metabolism by Flavone. PubMed.
  • Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. Semantic Scholar.
  • 6-Hydroxy-1,3-benzox
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzym
  • Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][3][10]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. MDPI.

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PMC.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-(Benzyloxy)-1,3-benzoxazol-2-amine

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a mechanistic system where every safety protocol is designed to counteract a specific physicochemical vulner...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a mechanistic system where every safety protocol is designed to counteract a specific physicochemical vulnerability.

6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS: 1820683-04-2) is a specialized heterocyclic building block frequently utilized in drug discovery and screening libraries. Structurally, it features a benzoxazole core fused with a primary amine and a lipophilic benzyloxy group. This specific architecture presents unique handling challenges: the primary amine acts as a potential nucleophile and skin sensitizer, while the lipophilic benzyloxy moiety significantly enhances cellular permeability, increasing the risk of systemic absorption upon dermal exposure.

To build a secure, self-validating laboratory environment, we must understand the causality behind our safety choices. Below is the comprehensive, step-by-step operational and logistical guide for handling this compound safely.

Hazard Profile & Chemical Causality

Based on analogous benzoxazol-2-amine derivatives [1][2], this compound is classified under the Globally Harmonized System (GHS) as an acute toxin (Category 4: Oral, Dermal, Inhalation) and an irritant (Category 2: Skin/Eyes; Category 3: Respiratory tract).

  • Causality of Irritation: The electrophilic nature of certain metabolic intermediates of benzoxazoles can lead to covalent binding with skin proteins, causing severe sensitization.

  • Aerosolization Risk: As a fine dry powder, the compound is prone to electrostatic charging. Electrostatic repulsion causes the powder to "jump," increasing the risk of inhalation and widespread surface contamination if not handled under proper negative pressure.

Personal Protective Equipment (PPE) Matrix

OSHA guidelines mandate the use of appropriate barrier protection when handling uncharacterized active pharmaceutical ingredients (APIs) or screening compounds [3]. The table below summarizes the quantitative data and mechanistic rationale for your PPE selection.

PPE CategoryRecommended SpecificationQuantitative ThresholdsCausality & Mechanistic RationaleSelf-Validation Protocol
Hand Protection (Dry Powder) Nitrile Gloves4–8 mil thicknessProvides a sufficient physical barrier against dry lipophilic particulates.Validate: Visually inspect and slightly inflate gloves to check for micro-tears before donning.
Hand Protection (Solvent/DMSO) Butyl Rubber or Double-Gloved NitrileBreakthrough time < 5 mins (Nitrile)DMSO rapidly permeates nitrile, carrying dissolved lipophilic solutes directly across the dermal barrier [4].Validate: Implement a strict 5-minute breakthrough rule. Change outer nitrile gloves immediately upon any splash.
Eye Protection ANSI Z87.1 Safety GogglesN/A (Full orbital seal)The powder can aerosolize; standard safety glasses leave gaps. Goggles provide a full seal against airborne particulates.Validate: Ensure a tight, vacuum-like seal around the orbital bone with no air gaps.
Body Protection Flame-retardant Lab CoatKnit cuffs (100% overlap)Knit cuffs prevent exposed skin at the wrist and reduce the risk of dragging loose sleeves through contaminated areas.Validate: Ensure the coat is fully buttoned and glove cuffs completely overlap the coat sleeves.
Respiratory Protection N95 or P100 Respirator95–99.9% particulate filtrationMitigates inhalation of aerosolized particles (H332, H335) if weighing outside a controlled hood (not recommended).Validate: Perform a positive/negative pressure user seal check before each use.

Operational Safety Workflow

The following workflow illustrates the logical relationship between risk assessment, handling, and disposal.

OperationalWorkflow Start Pre-Operational Risk Assessment PPE Don PPE (Nitrile/Butyl, Goggles, Coat) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Dissolve Solvent Addition (e.g., DMSO/DMF) Weigh->Dissolve Spill Spill Detected? Dissolve->Spill Clean Emergency Spill Protocol Spill->Clean Yes Decon Decontaminate Work Area Spill->Decon No Clean->Decon Waste Hazardous Waste Disposal Decon->Waste

Operational safety workflow for handling 6-(Benzyloxy)-1,3-benzoxazol-2-amine.

Step-by-Step Methodology

Step 1: Pre-Operational Environmental Validation

  • Protocol: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to contain aerosolized powders, while velocities above 120 fpm create turbulent aerodynamic eddies that can blow the powder out of the hood and into the user's breathing zone.

  • Self-Validation: Check the digital hood monitor. If absent, tape a small piece of tissue to the sash; it should pull gently and steadily inward.

Step 2: Weighing and Transfer

  • Protocol: Use a grounded, anti-static weighing boat and a micro-spatula. Neutralize static charge using an anti-static ionizer gun prior to opening the vial.

  • Causality: Electrostatic repulsion causes fine heterocyclic powders to aerosolize. Grounding the equipment prevents the compound from adhering to the spatula or floating into the hood environment.

  • Self-Validation: Observe the powder behavior upon opening. If it clings aggressively to the vial walls, re-apply the anti-static gun before proceeding.

Step 3: Dissolution and Solvent Handling

  • Protocol: Add the solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing or sonicating.

  • Causality: Sonicating an open vial generates invisible micro-aerosols of the dissolved compound. Capping ensures absolute containment.

  • Self-Validation: Wipe the exterior of the capped vial with a dry Kimwipe post-sonication to ensure no micro-leaks occurred during agitation.

Emergency Spill & Waste Disposal Plan

Emergency Spill Protocol (Dry Powder)
  • Containment: Do not sweep. Sweeping mechanically aerosolizes the powder.

  • Suppression: Cover the spill with damp absorbent paper (using water or a mild 10% ethanol solution) to suppress dust generation.

  • Collection: Carefully scoop the damp material using a non-sparking tool into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the area with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach oxidatively degrades the active primary amine pharmacophore, neutralizing its biological reactivity. Follow with a distilled water rinse to remove bleach residue.

Waste Segregation & Disposal Plan
  • Solid Waste: All contaminated weigh boats, spatulas, Kimwipes, and outer gloves must be placed in a clearly labeled, sealable biohazard/chemical waste bag. Do not leave contaminated consumables exposed in the hood.

  • Liquid Waste: Segregate into halogenated or non-halogenated waste streams based on the solvent used for dissolution. Ensure the waste carboy is properly vented to prevent pressure buildup from solvent off-gassing.

References

  • Title: PubChem Compound Summary for CID 20707, 2-Aminobenzoxazole Source: National Center for Biotechnology Information URL: [Link]

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Drug Exposures in Healthcare Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

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